4-Chloro-2-methylpyrido[2,3-d]pyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-2-methylpyrido[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3/c1-5-11-7(9)6-3-2-4-10-8(6)12-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFDVSGMJVMECEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=N2)C(=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30547695 | |
| Record name | 4-Chloro-2-methylpyrido[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30547695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161874-92-6 | |
| Record name | 4-Chloro-2-methylpyrido[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30547695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Physical and chemical properties of 4-Chloro-2-methylpyrido[2,3-d]pyrimidine
The Chemical and Physical Profiling of 4-Chloro-2-methylpyrido[2,3-d]pyrimidine: A Privileged Scaffold in Targeted Therapeutics
Introduction
In the landscape of modern medicinal chemistry, bicyclic nitrogenous heterocycles serve as foundational building blocks for targeted therapeutics. Among these, 4-Chloro-2-methylpyrido[2,3-d]pyrimidine (CAS: 161874-92-6) has emerged as a critical intermediate, particularly in the synthesis of ATP-competitive kinase inhibitors [1]. Structurally functioning as a purine bioisostere, the pyrido[2,3-d]pyrimidine core mimics the adenine ring of ATP, allowing it to anchor deeply within the hinge region of various kinases (such as EGFR, mTOR, and CDK) [2].
This technical guide provides an in-depth analysis of the physical properties, chemical reactivity, and standardized synthetic protocols associated with 4-Chloro-2-methylpyrido[2,3-d]pyrimidine, designed for researchers engaged in rational drug design and early-stage lead optimization.
Physicochemical Profile
Understanding the baseline physicochemical properties of this scaffold is essential for predicting its behavior during synthesis, purification, and downstream biological screening. The intrinsic lipophilicity and hydrogen-bonding capacity dictate its utility in generating orally bioavailable drug candidates[3].
Table 1: Key Physicochemical Properties
| Property | Value | Scientific Implication |
| CAS Number | 161874-92-6 | Primary registry identifier for regulatory tracking [1]. |
| Molecular Formula | C₈H₆ClN₃ | Defines the bicyclic core with a single methyl and chloro substitution. |
| Molecular Weight | 179.61 g/mol | Low molecular weight ensures downstream derivatives remain within Lipinski's Rule of 5. |
| Topological Polar Surface Area (TPSA) | 38.67 Ų | Excellent membrane permeability profile; ideal for intracellular kinase targeting [1]. |
| LogP (Octanol/Water) | 1.98 | Optimal lipophilicity for balancing aqueous solubility and lipid bilayer penetration. |
| Hydrogen Bond Donors | 0 | Lacks NH/OH groups, reducing non-specific binding prior to functionalization. |
| Hydrogen Bond Acceptors | 3 | Nitrogen atoms in the pyrimidine and pyridine rings act as critical hinge-binding acceptors. |
| Rotatable Bonds | 0 | Highly rigid planar structure, minimizing entropic penalty upon target binding [1]. |
Chemical Reactivity and Structural Logic
The defining feature of 4-Chloro-2-methylpyrido[2,3-d]pyrimidine is its highly electrophilic C4 position. The electron-withdrawing nature of the three nitrogen atoms in the fused bicyclic system severely depletes electron density from the pyrimidine ring.
When a chlorine atom is positioned at C4, it acts as an exceptional leaving group. This structural logic primes the molecule for Nucleophilic Aromatic Substitution (SNAr) . In drug discovery, this property is exploited to rapidly generate diverse libraries of 4-amino derivatives by reacting the scaffold with various anilines or aliphatic amines [4]. The 2-methyl group provides a small hydrophobic contact that often interacts with the gatekeeper residue in kinase active sites, enhancing selectivity [2].
Fig 1: SNAr mechanism at the C4 position of the pyrido[2,3-d]pyrimidine core.
Synthetic Methodologies
The synthesis of 4-Chloro-2-methylpyrido[2,3-d]pyrimidine is typically achieved through a two-phase convergent protocol. The causality behind this approach is rooted in thermodynamic stability: it is easier to construct the highly stable 4-oxo (or 4-hydroxy) tautomer first, and subsequently activate it via chlorination[4].
Protocol 1: Synthesis of 2-Methylpyrido[2,3-d]pyrimidin-4(3H)-one
-
Objective: Construct the bicyclic core from a monocyclic precursor.
-
Reagents: 2-aminonicotinic acid, trimethyl orthoacetate, ammonium acetate.
-
Step-by-Step Procedure:
-
Charge a round-bottom flask with 2-aminonicotinic acid (1.0 eq) and an excess of trimethyl orthoacetate (acts as both solvent and carbon source for the C2 position).
-
Add ammonium acetate (1.5 eq) to provide the necessary nitrogen for the pyrimidine ring closure.
-
Reflux the mixture at 120°C for 4–6 hours under an inert argon atmosphere. Causality: Elevated temperatures are required to drive off the methanol byproduct and force the cyclocondensation.
-
Cool the reaction to room temperature. The product, 2-Methylpyrido[2,3-d]pyrimidin-4(3H)-one, will precipitate.
-
Filter, wash with cold ethanol, and dry under vacuum.
-
Protocol 2: Chlorination via Phosphorus Oxychloride (POCl₃)
-
Objective: Convert the unreactive 4-oxo tautomer into the highly reactive 4-chloro electrophile.
-
Reagents: 2-Methylpyrido[2,3-d]pyrimidin-4(3H)-one, POCl₃, N,N-dimethylaniline (catalyst).
-
Step-by-Step Procedure:
-
Suspend the 4-oxo precursor in neat POCl₃ (10 volumes). Causality: POCl₃ serves as both the chlorinating agent and the solvent.
-
Add a catalytic amount of N,N-dimethylaniline. Causality: This acts as an acid scavenger and facilitates the formation of the highly reactive Vilsmeier-Haack-type intermediate.
-
Reflux the mixture at 100°C for 3 hours. Monitor via TLC (Hexane:EtOAc 7:3). Self-Validation: The disappearance of the baseline polar spot (4-oxo) and the appearance of a high-Rf spot confirms complete chlorination.
-
Critical Step: Concentrate the mixture under reduced pressure to remove excess POCl₃. Carefully quench the resulting residue by pouring it over crushed ice. Causality: The 4-chloro product is highly susceptible to hydrolysis. Quenching on ice prevents the exothermic generation of HCl and heat from reverting the product back to the 4-oxo starting material.
-
Extract with dichloromethane, dry over anhydrous Na₂SO₄, and concentrate to yield 4-Chloro-2-methylpyrido[2,3-d]pyrimidine [4].
-
Application in Kinase Inhibitor Discovery
Once synthesized, 4-Chloro-2-methylpyrido[2,3-d]pyrimidine serves as the launchpad for drug discovery campaigns. Because the core structurally mimics the adenine ring of ATP, substituting the C4 position with specific anilines (e.g., 2-fluoro-5-(trifluoromethoxy)aniline) generates compounds that competitively bind to the ATP-binding pockets of overactive kinases [4].
Recent literature highlights the use of this scaffold in developing next-generation inhibitors effective against mutant EGFR in non-small cell lung cancer (NSCLC) and mTOR pathways in solid tumors [2], [5].
Fig 2: Workflow for developing kinase inhibitors using the pyrido[2,3-d]pyrimidine scaffold.
Conclusion
4-Chloro-2-methylpyrido[2,3-d]pyrimidine is a highly versatile, structurally rigid pharmacophore intermediate. Its predictable reactivity profile via SNAr and its inherent biological relevance as an ATP-mimetic make it indispensable in the modern medicinal chemist's toolkit. Strict adherence to anhydrous conditions during its synthesis and careful modulation of its C4 substituents are the keys to unlocking highly potent and selective targeted therapies.
References
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RSC Advances. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. Retrieved from[Link]
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PubChem. 4-Chloro-2-methylpyrido[2,3-d]pyrimidine | C8H6ClN3 | CID 13724317. Retrieved from[Link]
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International Journal of Green and Herbal Chemistry (IJGHC). Design, synthesis and docking studies of N-(2-Fluoro-5-(trifluoromethoxy) benzyl)-2-methylpyrido[2, 3-d] pyrimidin-4-amine. Retrieved from[Link]
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MDPI. Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. Retrieved from[Link]
An In-Depth Technical Guide to the In Vitro Toxicity and Safety Profile of 4-Chloro-2-methylpyrido[2,3-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest literature review, specific in vitro toxicity studies for 4-Chloro-2-methylpyrido[2,3-d]pyrimidine (CAS No. 161874-92-6) are not publicly available. This guide, therefore, provides a comprehensive framework for its toxicological assessment based on data from structurally related compounds and established methodologies. The information herein is intended for research and development purposes and should not substitute for a formal risk assessment based on empirical data.
Introduction: The Pyrido[2,3-d]pyrimidine Scaffold and the Need for a Comprehensive Safety Assessment
The pyrido[2,3-d]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the basis for a multitude of biologically active molecules, including kinase inhibitors with applications in oncology.[1][2][3] The specific compound, 4-Chloro-2-methylpyrido[2,3-d]pyrimidine, serves as a key intermediate in the synthesis of these more complex molecules.[4] Its reactivity, conferred by the chloro-substituent, makes it a valuable building block but also necessitates a thorough understanding of its toxicological profile to ensure safe handling and to anticipate potential liabilities in drug development.
This guide provides a detailed overview of the recommended in vitro toxicity assays and interprets the likely safety profile of 4-Chloro-2-methylpyrido[2,3-d]pyrimidine based on available data for analogous compounds.
Extrapolated Safety Profile from a Safety Data Sheet (SDS) Perspective
Anticipated GHS Hazard Classifications
Based on analogs, 4-Chloro-2-methylpyrido[2,3-d]pyrimidine is anticipated to be classified under the Globally Harmonized System (GHS) as follows:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed[5][6][7] |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin[5] |
| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled[5] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[5][8][9] |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation[5][8][9] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[5][10] |
Core Safety and Handling Protocols
The following handling procedures are mandated based on the extrapolated hazard profile:
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[5][8]
-
Ventilation: Use only outdoors or in a well-ventilated area.[5][8]
-
Handling: Avoid breathing dust/fumes. Do not eat, drink, or smoke when using this product. Wash hands and any exposed skin thoroughly after handling.[5][8][10]
-
Storage: Store in a well-ventilated place. Keep the container tightly closed and store locked up.[5][8]
The following DOT script visualizes the logical flow of a hazard assessment and subsequent safety protocol implementation.
Caption: MTT Cytotoxicity Assay Workflow.
Genotoxicity and Mutagenicity: Assessing DNA Damage Potential
It is crucial to assess whether a compound can induce genetic mutations, a key indicator of carcinogenic potential.
Recommended Assay: Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used and regulatory-accepted method for identifying chemical mutagens. [11]It utilizes strains of Salmonella typhimurium with pre-existing mutations that render them unable to synthesize histidine. [11][12]The assay measures the ability of a test compound to cause a reverse mutation, allowing the bacteria to grow in a histidine-free medium. [11] Experimental Protocol: Ames Test (Plate Incorporation Method)
-
Strain Preparation: Grow cultures of appropriate Salmonella typhimurium strains (e.g., TA98, TA100) overnight. [12]2. Metabolic Activation: Prepare two sets of experiments: one with and one without a metabolic activation system (S9 mix, typically from rat liver), to assess the mutagenicity of the parent compound and its metabolites.
-
Exposure: In a test tube, combine the bacterial culture, the test compound at various concentrations, and either the S9 mix or a buffer.
-
Plating: Mix the contents with molten top agar and pour onto a minimal glucose agar plate (lacking histidine).
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies on each plate.
-
Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice that of the negative control.
Conclusion and Future Directions
While direct empirical data on the in vitro toxicity of 4-Chloro-2-methylpyrido[2,3-d]pyrimidine is currently lacking, a robust safety framework can be established through extrapolation from structurally related compounds and adherence to established toxicological testing protocols. The pyrido[2,3-d]pyrimidine scaffold is of significant interest in drug discovery, and as such, a thorough investigation into the safety of its key intermediates is paramount. The execution of the cytotoxicity and genotoxicity assays outlined in this guide will provide the necessary data to ensure the safe handling and informed progression of 4-Chloro-2-methylpyrido[2,3-d]pyrimidine in research and development pipelines.
References
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- 161874-92-6 | 4-Chloro-2-methylpyrido[2,3-d]pyrimidine. ChemScene.
- 4-chloro-2-methylpyrido[3,2-d]pyrimidine. Sigma-Aldrich.
- A kind of synthetic method of 4- chloro-2-methyl pyrimidine.
- Synthesis of the 4-chloro substituted pyrido[2,3-d]pyrimidin-7(8H)-one...
- 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. Apollo Scientific.
- 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applic
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- Synthesis of novel bioactive pyrido[2, 3-d] pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances.
- Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Thieme Chemistry.
- Preparation method of 4-chloropyrrolo[2,3-d]pyrimidine.
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- 7H-Pyrrolo(2,3-d)pyrimidine, 4-chloro-. PubChem.
- Assessment of the performance of the Ames IITM assay: a collaborative study with 19 coded compounds. ScienceDirect.
- Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Publishing.
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- Synthesis and cytotoxicity of 4-amino-5-oxopyrido[2,3-d]pyrimidine nucleosides. PubMed.
- Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors.
- Ames Test.
- Cytotoxicity of Pyrimidine Derivatives: A Comparative Analysis for Drug Discovery. Benchchem.
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Pharmacokinetic Profiling of 4-Chloro-2-methylpyrido[2,3-d]pyrimidine Analogs: A Guide for Drug Discovery Professionals
An In-Depth Technical Guide
Prepared by: Gemini, Senior Application Scientist
Executive Summary
The pyrido[2,3-d]pyrimidine scaffold is a privileged pharmacophore in modern medicinal chemistry, forming the core of numerous kinase inhibitors with significant therapeutic potential, most notably in oncology.[1][2] The successful translation of a potent compound from a benchtop discovery to a clinical candidate is critically dependent on a thorough understanding of its pharmacokinetic (PK) profile. This guide provides an in-depth technical overview of the essential experimental workflows for characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of novel 4-Chloro-2-methylpyrido[2,3-d]pyrimidine analogs. Authored from the perspective of a senior application scientist, this document moves beyond simple protocols to explain the causality behind experimental choices, emphasizing the integration of in vitro and in vivo data to build a comprehensive PK profile. It is intended for researchers, scientists, and drug development professionals seeking to establish robust, self-validating systems for advancing new chemical entities.
The Pyrido[2,3-d]pyrimidine Core: A Scaffold of Therapeutic Importance
The fusion of pyrimidine and pyridine rings gives rise to the pyridopyrimidine heterocyclic system, with the pyrido[2,3-d]pyrimidine isomer being of particular interest.[2] This scaffold is a structural analog of purines, allowing its derivatives to function as competitive inhibitors at the ATP-binding sites of various protein kinases.[3] Dysregulation of kinase signaling pathways is a hallmark of many diseases, especially cancer, making kinase inhibitors a cornerstone of targeted therapy.[1][4]
Prominent examples like Palbociclib (Ibrance®), a CDK4/6 inhibitor for breast cancer, validate the therapeutic utility of the pyrido[2,3-d]pyrimidine core.[5] The 4-chloro substituent on this scaffold serves as a versatile synthetic handle, allowing for the introduction of various amine-containing moieties to explore structure-activity relationships (SAR) and modulate target specificity, potency, and physicochemical properties.[6] However, high target potency alone is insufficient. A successful drug candidate must possess a balanced pharmacokinetic profile to ensure adequate exposure at the target site, a manageable dosing regimen, and a low risk of toxicity. Therefore, a systematic and early assessment of ADME properties is not just recommended; it is integral to an efficient drug discovery campaign.[7][8]
A Generalized Approach to Analog Synthesis
The generation of a focused library of analogs is the first step in exploring the SAR of the 4-Chloro-2-methylpyrido[2,3-d]pyrimidine core. The chlorine atom at the C4 position is highly susceptible to nucleophilic aromatic substitution, providing a straightforward method for diversification.
A common synthetic approach begins with the cyclization of a substituted aminopyrimidine to form the bicyclic pyrido[2,3-d]pyrimidine core.[6] Subsequent chlorination, often using reagents like phosphorus oxychloride (POCl₃), installs the key 4-chloro group.[9][10] The final analogs are then typically synthesized through a nucleophilic substitution reaction between the 4-chloro intermediate and a diverse panel of primary or secondary amines (R-NH₂ or R₂-NH), often catalyzed by a base. This modular approach allows for the rapid generation of analogs with varied substituents to probe the target's binding pocket and modulate physicochemical properties that influence the pharmacokinetic profile.
In Vitro Pharmacokinetic Profiling: Establishing the Foundation
In vitro ADME assays are the workhorse of early drug discovery, providing critical data to guide lead optimization.[8][11] They are designed to be rapid, cost-effective, and predictive of in vivo outcomes, allowing for the early identification and mitigation of metabolic liabilities.[12][13]
Metabolic Stability Assessment
The primary objective of this assay is to determine a compound's susceptibility to biotransformation by drug-metabolizing enzymes.[13] This is measured as the rate of disappearance of the parent compound over time and is used to calculate the intrinsic clearance (Clᵢₙₜ).[12] High intrinsic clearance often correlates with poor oral bioavailability and a short duration of action in vivo. The two most common in vitro systems for this assessment are human liver microsomes (HLM) and cryopreserved human hepatocytes.
-
Human Liver Microsomes (HLM): These are subcellular fractions containing a high concentration of Phase I metabolic enzymes, primarily Cytochrome P450s (CYPs).[11][13] HLM assays are excellent for identifying compounds with CYP-mediated metabolic liabilities.
-
Human Hepatocytes: These are whole liver cells that contain both Phase I and Phase II (e.g., UGTs, SULTs) enzyme systems, offering a more comprehensive picture of overall hepatic metabolism.[12]
-
Preparation: A stock solution of the test compound (e.g., 10 mM in DMSO) is prepared and diluted to an intermediate concentration in an organic solvent like acetonitrile.
-
Reaction Mixture: A reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4) is prepared. Pooled Human Liver Microsomes are thawed and diluted in the buffer to a final protein concentration of 0.5-1.0 mg/mL.
-
Initiation: The reaction is initiated by adding the cofactor NADPH (final concentration ~1 mM) to the microsome-compound mixture. A parallel incubation without NADPH serves as a negative control to account for non-enzymatic degradation. The final substrate concentration is typically low (e.g., 1 µM) to approximate linear kinetics.
-
Time Points: Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Quenching: The reaction in each aliquot is immediately stopped ("quenched") by adding an ice-cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: The quenched samples are centrifuged to precipitate the proteins. The supernatant, containing the remaining compound and metabolites, is transferred for analysis.
-
Analysis: The concentration of the remaining parent compound is quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[13][14]
| Compound ID | R-Group | Half-Life (t½, min) | Intrinsic Clearance (Clᵢₙₜ, µL/min/mg protein) |
| CMPP-001 | 4-fluoroaniline | 45 | 30.8 |
| CMPP-002 | piperidine | >60 | <23.1 |
| CMPP-003 | morpholine | >60 | <23.1 |
| CMPP-004 | 3-methoxy-aniline | 18 | 77.0 |
Data are illustrative. Calculations are based on the rate of disappearance from a 1 µM incubation with 0.5 mg/mL HLM.
Plasma Protein Binding (PPB)
The extent to which a drug binds to plasma proteins, such as albumin and alpha-1 acid glycoprotein, is a critical pharmacokinetic parameter.[15] It is generally accepted that only the unbound (free) fraction of a drug is available to distribute into tissues, interact with its pharmacological target, and be cleared by metabolic enzymes.[16][17] High plasma protein binding can limit efficacy and complicates the interpretation of PK/PD relationships.
Common methodologies for determining PPB include equilibrium dialysis, ultrafiltration, and ultracentrifugation.[18] Equilibrium dialysis is often considered the gold standard due to its robustness. The Rapid Equilibrium Dialysis (RED) device is a high-throughput adaptation of this method, widely used in drug discovery.[16][19]
-
Device Preparation: A 96-well RED device plate, containing individual dialysis inserts with a semi-permeable membrane (typically 8 kDa MWCO), is used.
-
Sample Addition: The test compound is spiked into plasma (human, rat, etc.) at a defined concentration (e.g., 2 µM). This plasma sample is added to one chamber of the insert (the plasma chamber).
-
Buffer Addition: Phosphate-buffered saline (PBS, pH 7.4) is added to the corresponding buffer chamber of the well.
-
Equilibration: The plate is sealed and incubated, typically for 4-6 hours at 37°C with gentle shaking. During this time, the unbound drug diffuses across the membrane until its concentration is at equilibrium in both chambers.[17]
-
Sampling: After incubation, equal aliquots are removed from both the plasma and buffer chambers.
-
Matrix Matching & Analysis: The buffer sample is mixed with blank plasma, and the plasma sample is mixed with PBS to ensure identical matrix composition for analysis. Samples are then processed (protein precipitation) and analyzed by LC-MS/MS to determine the concentration of the compound in each chamber.[17][19]
-
Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.
| Compound ID | R-Group | Fraction Unbound (fu, %) in Human Plasma | % Bound |
| CMPP-001 | 4-fluoroaniline | 8.5 | 91.5 |
| CMPP-002 | piperidine | 25.1 | 74.9 |
| CMPP-003 | morpholine | 32.7 | 67.3 |
| CMPP-004 | 3-methoxy-aniline | 3.2 | 96.8 |
Data are illustrative and represent results from a 2 µM incubation in human plasma.
In Vivo Pharmacokinetic Studies: The Whole-System View
While in vitro assays are predictive, an in vivo pharmacokinetic study is essential to understand how a compound behaves in a complete biological system. These studies, typically conducted first in rodents (e.g., male Sprague-Dawley or Wistar rats), provide definitive data on key PK parameters.[20]
Study Design and Rationale
A typical preliminary PK study involves administering a single dose of the compound via both an intravenous (IV) and an oral (PO) route to different groups of animals.
-
Intravenous (IV) Dosing: This route ensures 100% of the drug enters systemic circulation. The resulting plasma concentration-time profile is used to determine fundamental parameters like clearance (CL), volume of distribution (Vd), and elimination half-life (t½).
-
Oral (PO) Dosing: Comparing the plasma exposure after oral administration to the IV dose allows for the calculation of oral bioavailability (F%), which is the fraction of the oral dose that reaches systemic circulation. This route also provides data on the rate and extent of absorption (Cₘₐₓ, Tₘₐₓ).
-
Animal Acclimation: Animals are acclimated to the facility for several days before the study. Cannulated models (e.g., with a jugular vein cannula) are often used to facilitate serial blood sampling.
-
Dosing:
-
IV Group: The compound is formulated in a suitable vehicle (e.g., saline with a co-solvent) and administered as a bolus dose via the tail vein or cannula.
-
PO Group: The compound is formulated in a vehicle suitable for oral gavage (e.g., 0.5% methylcellulose) and administered directly into the stomach.
-
-
Blood Sampling: Blood samples (typically ~100-200 µL) are collected at predetermined time points (e.g., pre-dose, 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours post-dose) into tubes containing an anticoagulant (e.g., K₂EDTA).
-
Plasma Preparation: Blood samples are immediately centrifuged to separate the plasma, which is then transferred to clean tubes and frozen at -80°C pending analysis.
-
Bioanalysis: Plasma samples are thawed, and the compound is extracted using protein precipitation or liquid-liquid extraction. The concentration of the drug in each sample is determined by a fully validated LC-MS/MS method.[21] Method validation ensures accuracy, precision, and reproducibility.[21]
The plasma concentration data for each animal is plotted against time. Non-compartmental analysis (NCA) is then used to calculate the key pharmacokinetic parameters.
| Parameter | Definition | IV Route | PO Route |
| Cₘₐₓ (ng/mL) | Maximum observed plasma concentration | N/A | 1250 |
| Tₘₐₓ (h) | Time to reach Cₘₐₓ | N/A | 1.0 |
| AUC₀₋ₗₐₛₜ (ngh/mL) | Area under the curve from time 0 to the last measurable point | 3100 | 2950 |
| AUC₀₋ᵢₙf (ngh/mL) | Area under the curve extrapolated to infinity | 3150 | 3010 |
| t½ (h) | Elimination half-life | 4.2 | 4.5 |
| CL (mL/min/kg) | Clearance | 5.3 | N/A |
| Vdₛₛ (L/kg) | Volume of distribution at steady state | 1.8 | N/A |
| F (%) | Absolute Oral Bioavailability | N/A | 95.6 |
Illustrative data for compound CMPP-002 following a 1 mg/kg IV dose and a 5 mg/kg PO dose in rats. Bioavailability F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
Conclusion: An Integrated Strategy for Success
The pharmacokinetic profiling of 4-Chloro-2-methylpyrido[2,3-d]pyrimidine analogs is a multi-faceted process that requires a systematic and integrated approach. By starting with high-throughput in vitro assays for metabolic stability and plasma protein binding, research teams can quickly triage compounds and establish a foundational understanding of their ADME properties. This data provides crucial context for interpreting cellular potency and guides the selection of the most promising candidates for resource-intensive in vivo studies. The ultimate goal is to build a robust data package that clearly defines a compound's pharmacokinetic profile, enabling an informed decision on its potential to become a safe and effective therapeutic agent. This iterative cycle of design, synthesis, and profiling is the engine of modern drug discovery.
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PubMed. (2021). Eco-friendly Synthesis of Pyrido[2,3-d]pyrimidine Analogs and Their Anticancer and Tyrosine Kinase Inhibition Activities. [Link]
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PubMed. (2010, February 15). Plasma protein binding in drug discovery and development. [Link]
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PMC. (2023, August 31). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. [Link]
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MDPI. (2023, September 19). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. [Link]
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MDPI. (2022, March 31). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. [Link]
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ResearchGate. Pyrido[2,3-d]pyrimidine derivatives as BCR-ABL kinase inhibitors. [Link]
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MDPI. (2023, January 30). Biological Evaluation and In Vitro Characterization of ADME Profile of In-House Pyrazolo[3,4-d]pyrimidines as Dual Tyrosine Kinase Inhibitors Active against Glioblastoma Multiforme. [Link]
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ResearchGate. An improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. [Link]
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MDPI. (2016, December 29). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. [Link]
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IntechOpen. (2021, December 22). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. [Link]
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ResearchGate. Pharmacological activities of the pyrido[2,3-d]pyrimidine derivatives. [Link]
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PMC. (2016, January 15). A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015. [Link]
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MDPI. (2025, September 30). Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. [Link]
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JOCPR. (2016). The chemistry of pyrido[2,3-d]pyrimidines. [Link]
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PMC. (2020, December 16). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. [Link]
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PMC. (2022, March 31). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. [Link]
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PMC. (2014, September 1). Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors. [Link]
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Electronic Properties and Dipole Moment of 4-Chloro-2-methylpyrido[2,3-d]pyrimidine: A Technical Guide for Drug Design
Executive Summary
4-Chloro-2-methylpyrido[2,3-d]pyrimidine (CAS: 161874-92-6) is a highly versatile heterocyclic building block extensively utilized in the synthesis of targeted therapeutics, including kinase inhibitors (e.g., CDK, EGFR) and antimalarial agents[1][2]. The pyrido[2,3-d]pyrimidine core acts as a bioisostere for purines and quinazolines. Understanding its electronic properties—specifically its molecular orbital energy levels (HOMO/LUMO) and dipole moment—is critical for predicting its reactivity in nucleophilic aromatic substitution (SNAr) and its subsequent binding affinities in biological targets[3].
Structural and Electronic Profiling
The fusion of a pyridine and a pyrimidine ring creates a highly electron-deficient aromatic system. The presence of three nitrogen atoms (N1, N3, N8) significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO)[4].
-
C4 Activation: The highly electronegative chlorine atom at the C4 position, coupled with the electron-withdrawing nature of the adjacent pyrimidine nitrogens, creates an intense partial positive charge ( δ+ ) at C4. This makes the C4-Cl bond highly susceptible to nucleophilic attack[5].
-
Dipole Moment: The asymmetrical distribution of electron density, driven by the lone pairs on the nitrogen atoms and the highly polar C-Cl bond, results in a pronounced net dipole moment. This dipole vector is crucial for determining the molecule's orientation within polarized solvent cavities and enzymatic binding pockets[3][4].
Quantitative Data Summaries
To establish a baseline for computational and synthetic workflows, the physical and theoretical electronic properties of the scaffold are summarized below.
Table 1: Physicochemical Properties of 4-Chloro-2-methylpyrido[2,3-d]pyrimidine[1]
| Property | Value |
| Molecular Formula | C₈H₆ClN₃ |
| Molecular Weight | 179.61 g/mol |
| Topological Polar Surface Area (TPSA) | 38.67 Ų |
| LogP (Octanol/Water Partition) | 1.98662 |
| Hydrogen Bond Acceptors | 3 |
| Hydrogen Bond Donors | 0 |
| Rotatable Bonds | 0 |
Table 2: Representative Quantum Chemical Descriptors (DFT: B3LYP/6-31G+(d,p))[3][4]
| Quantum Descriptor | Representative Range (Pyrido[2,3-d]pyrimidines) |
| E_HOMO (Highest Occupied MO) | -6.50 to -5.80 eV |
| E_LUMO (Lowest Unoccupied MO) | -2.10 to -1.50 eV |
| Energy Gap (ΔE) | 3.70 to 4.40 eV |
| Dipole Moment (μ) | 2.5 to 4.8 Debye |
| Global Hardness (η) | ~2.0 eV |
Experimental Methodologies & Workflows
Protocol 1: Computational DFT Workflow for Electronic Properties
Causality: Density Functional Theory (DFT) is employed to calculate the HOMO-LUMO gap and dipole moment prior to synthesis. The B3LYP functional combined with the 6-31G+(d,p) basis set is selected because the diffuse functions (+) accurately model the electron density of the lone pairs on the nitrogens and the chlorine atom, while polarization functions (d,p) account for the asymmetry of the bonds[3].
Step-by-Step Procedure:
-
Structure Preparation: Input the SMILES string (CC1=NC2=NC=CC=C2C(Cl)=N1) into a molecular builder (e.g., GaussView) to generate initial 3D coordinates[1].
-
Geometry Optimization: Run a ground-state geometry optimization using B3LYP/6-31G+(d,p) in a vacuum or implicit solvent model (e.g., PCM for water/DMSO).
-
Self-Validation (Frequency Calculation): Concurrently run a vibrational frequency calculation. Validation check: Ensure there are zero imaginary frequencies. The presence of an imaginary frequency indicates a transition state rather than a true local minimum[4].
-
Property Extraction: Extract the dipole moment vector (in Debye), EHOMO , and ELUMO . Calculate the global hardness ( η=(ELUMO−EHOMO)/2 ) and electrophilicity index.
-
MEP Mapping: Generate a Molecular Electrostatic Potential (MEP) surface to visualize the electrophilic hot-spot at C4[3].
Fig 1: Computational DFT workflow for determining electronic properties and dipole moments.
Protocol 2: Experimental Determination of Dipole Moment
Causality: While DFT provides theoretical dipole moments, experimental validation in non-polar solvents is necessary to account for bulk dielectric effects without hydrogen-bonding interference.
Step-by-Step Procedure:
-
Solution Preparation: Prepare five dilute solutions of 4-Chloro-2-methylpyrido[2,3-d]pyrimidine in anhydrous 1,4-dioxane at mass fractions ranging from 0.001 to 0.01.
-
Capacitance Measurement: Measure the dielectric constant ( ϵ ) of each solution and the pure solvent at 25°C using a precision dipolemeter.
-
Refractive Index Measurement: Measure the refractive index ( n ) of the same solutions using an Abbe refractometer to account for induced polarization.
-
Data Plotting: Plot ϵ vs. mass fraction and n2 vs. mass fraction.
-
Calculation: Use the Guggenheim-Smith equation to calculate the total molar polarization and extract the permanent dipole moment ( μ ). Validation check: The experimental μ should align within 10% of the DFT-calculated μ in a vacuum.
Protocol 3: Nucleophilic Aromatic Substitution (SNAr) at C4
Causality: The profound electrophilicity of C4, driven by the low LUMO and the leaving group ability of chlorine, allows for regioselective amination. A mild base is used to scavenge the HCl byproduct, driving the reaction forward without degrading the heterocycle[5].
Step-by-Step Procedure:
-
Reagent Mixing: In a flame-dried round-bottom flask, dissolve 1.0 eq of 4-Chloro-2-methylpyrido[2,3-d]pyrimidine in anhydrous DMF (0.2 M concentration).
-
Nucleophile Addition: Add 1.2 eq of the desired nucleophile (e.g., an aniline or aliphatic amine)[2].
-
Base Addition: Add 2.0 eq of anhydrous Potassium Carbonate ( K2CO3 ) or N,N-Diisopropylethylamine (DIPEA)[5].
-
Reaction Execution: Stir the mixture at room temperature to 60°C (depending on amine steric hindrance) under an inert argon atmosphere. Monitor via TLC or LC-MS until the starting material is consumed.
-
Self-Validating Workup: Quench with ice water. The product (4-amino derivative) typically precipitates due to its lower LogP and higher hydrogen-bonding capacity compared to the chlorinated starting material. Filter, wash with water, and dry.
-
Characterization: Confirm the displacement of chlorine and the structural integrity using 1H NMR (loss of any potential amine protons if secondary, shift in pyrimidine protons) and HRMS.
Fig 2: SNAr reaction pathway driven by the electrophilic C4 position.
Pharmacological Implications
The dipole moment and electronic distribution of the pyrido[2,3-d]pyrimidine scaffold are directly responsible for its high affinity in the ATP-binding pockets of kinases. The nitrogen atoms (specifically N1 and N8) frequently act as hydrogen bond acceptors with the hinge region of the kinase (e.g., with Met793 in EGFR)[2]. The ability to finely tune the dipole moment by substituting the C4 chlorine with various amines via Buchwald-Hartwig aminations or direct SNAr allows drug developers to optimize both the pharmacodynamics (target affinity) and pharmacokinetics (solubility, permeability) of the resulting drug candidates[6].
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ResearchGate. "Theoretical Study of Electronic Properties of Pyridine, Pyrimidine, Pyrazine and Pyridazine via Density Functional Theory". ResearchGate.4
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MDPI. "Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses". Pharmaceuticals. 2
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The Strategic Role of 4-Chloro-2-methylpyrido[2,3-d]pyrimidine in Modern Medicinal Chemistry: A Technical Guide
For Immediate Release
A Deep Dive into the Versatile Scaffold Paving the Way for Novel Therapeutics
In the landscape of modern drug discovery, the pyrido[2,3-d]pyrimidine scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. This in-depth technical guide, tailored for researchers, scientists, and drug development professionals, focuses on a particularly strategic derivative: 4-Chloro-2-methylpyrido[2,3-d]pyrimidine. We will explore its synthesis, its pivotal role as a chemical intermediate, and its application in the development of potent and selective inhibitors for various therapeutic targets, with a primary focus on oncology.
The Pyrido[2,3-d]pyrimidine Core: A Foundation of Therapeutic Potential
The fusion of a pyridine and a pyrimidine ring to form the pyrido[2,3-d]pyrimidine nucleus creates a heterocyclic system with a unique electronic and structural profile. This scaffold has been extensively explored in medicinal chemistry due to its ability to mimic purine structures, allowing it to interact with a wide array of biological targets.[1] Its derivatives have shown promise as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[2][3] The strategic placement of substituents on this core structure allows for the fine-tuning of its pharmacological properties, making it a highly attractive starting point for drug design.
Synthesis of the Key Intermediate: 4-Chloro-2-methylpyrido[2,3-d]pyrimidine
The journey to harnessing the therapeutic potential of this scaffold begins with its synthesis. While various methods exist for the construction of the pyrido[2,3-d]pyrimidine ring system, a common and efficient approach involves the condensation of a substituted pyrimidine with a suitable three-carbon synthon.
A plausible synthetic pathway to 4-Chloro-2-methylpyrido[2,3-d]pyrimidine commences with the synthesis of a key precursor, 4,6-dichloro-2-methylpyrimidine. This can be achieved through the chlorination of 4,6-dihydroxy-2-methylpyrimidine.
Experimental Protocol: Synthesis of 4,6-dichloro-2-methylpyrimidine[1][4]
Materials:
-
4,6-dihydroxy-2-methylpyrimidine
-
Phosphorus oxychloride (POCl₃) or Thionyl chloride (SOCl₂)
-
N,N-diethylaniline (optional, as a catalyst)
-
Dichloroethane (or other suitable solvent)
-
Ice water
-
Sodium bicarbonate solution (saturated)
-
Anhydrous sodium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
To a stirred solution of 4,6-dihydroxy-2-methylpyrimidine in a suitable solvent such as dichloroethane, add phosphorus oxychloride (or thionyl chloride). N,N-diethylaniline can be added as a catalyst.
-
Heat the reaction mixture to reflux and maintain for a period of 6-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, carefully quench the reaction mixture by pouring it into ice water.
-
Neutralize the aqueous solution with a saturated sodium bicarbonate solution.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield 4,6-dichloro-2-methylpyrimidine.
The subsequent step involves the annulation of the pyridine ring. This is typically achieved by reacting the dichloropyrimidine intermediate with a suitable amino-precursor that provides the remaining atoms for the pyridine ring.
Caption: Synthetic route to 4-Chloro-2-methylpyrido[2,3-d]pyrimidine.
The Versatility of the 4-Chloro Substituent: A Gateway to Diverse Functionality
The chlorine atom at the 4-position of the pyrido[2,3-d]pyrimidine ring is the cornerstone of its utility as a medicinal chemistry intermediate. This halogen acts as a versatile leaving group, readily undergoing nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide array of functional groups, most notably amines, which are crucial for establishing key interactions with biological targets.
This reactivity enables the rapid generation of libraries of compounds with diverse substituents at the C4 position, facilitating comprehensive structure-activity relationship (SAR) studies. The ability to systematically modify this position is a powerful tool for optimizing potency, selectivity, and pharmacokinetic properties of drug candidates.
Applications in Medicinal Chemistry: Targeting Kinases in Oncology
The 4-Chloro-2-methylpyrido[2,3-d]pyrimidine scaffold has proven to be particularly fruitful in the development of kinase inhibitors for cancer therapy. Kinases are a class of enzymes that play a critical role in cell signaling pathways, and their dysregulation is a hallmark of many cancers.[4]
Tyrosine Kinase Inhibitors
Derivatives of pyrido[2,3-d]pyrimidine have been identified as potent inhibitors of various tyrosine kinases, including the fibroblast growth factor receptor (FGFr), platelet-derived growth factor receptor (PDGFr), and epidermal growth factor receptor (EGFr).[4][5] The general structure of these inhibitors often involves an amino linkage at the C4 position, where the nature of the substituted amine plays a critical role in determining potency and selectivity.
For instance, the introduction of a [4-(diethylamino)butyl]amino side chain at the 2-position of a related pyrido[2,3-d]pyrimidine core enhanced both potency and bioavailability.[5] Furthermore, modifications at other positions of the scaffold can be used to tune the selectivity profile. Replacement of a 6-(2,6-dichlorophenyl) moiety with a 6-(3',5'-dimethoxyphenyl) group resulted in a highly selective FGFr tyrosine kinase inhibitor.[5]
PI3K/mTOR Dual Inhibitors
The phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its aberrant activation is frequently observed in cancer.[6] 2-Amino-4-methylpyrido[2,3-d]pyrimidine derivatives have been identified as potent dual inhibitors of PI3K and mTOR.[6] The ability to inhibit both of these key nodes in the signaling cascade can lead to a more profound and durable anti-tumor response.
Colony-Stimulating Factor 1 Receptor (CSF-1R) Inhibitors
CSF-1R is a receptor tyrosine kinase that is essential for the differentiation and survival of macrophages. In the tumor microenvironment, tumor-associated macrophages (TAMs) can promote tumor growth, angiogenesis, and metastasis. Therefore, inhibiting CSF-1R is a promising strategy for cancer immunotherapy. Pyrrolo[2,3-d]pyrimidine derivatives have been developed as highly selective and potent CSF-1R inhibitors.[7][8] The strategic modification of the scaffold, including substitutions at the C4-amino position, has been shown to be critical for achieving high potency and selectivity.[7]
Caption: Inhibition of key signaling pathways by 4-amino-2-methylpyrido[2,3-d]pyrimidine derivatives.
Structure-Activity Relationship (SAR) Insights
The extensive research on pyrido[2,3-d]pyrimidine derivatives has provided valuable insights into their structure-activity relationships.
| Position | Modification | Impact on Activity | Reference(s) |
| C4 | Introduction of various substituted amines | Crucial for potency and selectivity; modulates interactions with the hinge region of the kinase active site. | [5][6][7] |
| C2 | Introduction of small alkyl groups (e.g., methyl) | Can influence potency and pharmacokinetic properties. | [6] |
| C6 | Substitution with aryl or heteroaryl groups | Significantly impacts selectivity and potency by interacting with the solvent-exposed region of the kinase. | [5] |
Table 1: Summary of Structure-Activity Relationships for Pyrido[2,3-d]pyrimidine Derivatives.
The data consistently demonstrates that the nature of the substituent at the C4-amino position is a primary determinant of biological activity. The ability to readily modify this position through the use of the 4-chloro intermediate is therefore a key advantage of this scaffold.
Future Perspectives
The 4-Chloro-2-methylpyrido[2,3-d]pyrimidine scaffold continues to be a fertile ground for the discovery of novel therapeutics. Its synthetic accessibility and the versatility of the 4-chloro group make it an ideal starting point for the development of new kinase inhibitors and other targeted therapies. Future research will likely focus on:
-
Exploring new kinase targets: The scaffold's ability to interact with the ATP-binding site of kinases suggests that it may be effective against a broader range of kinase targets than have been explored to date.
-
Developing more selective inhibitors: Fine-tuning the substituents on the pyrido[2,3-d]pyrimidine core can lead to the development of inhibitors with improved selectivity, which can reduce off-target effects and improve the therapeutic window.
-
Application beyond oncology: While the primary focus has been on cancer, the diverse biological activities of this scaffold suggest that it may have applications in other therapeutic areas, such as inflammatory and autoimmune diseases.[4]
Conclusion
4-Chloro-2-methylpyrido[2,3-d]pyrimidine is a cornerstone of modern medicinal chemistry, providing a versatile and strategically important platform for the development of novel therapeutics. Its straightforward synthesis and the reactivity of the 4-chloro substituent offer a powerful toolkit for the generation of diverse compound libraries. The proven success of this scaffold in yielding potent and selective kinase inhibitors for the treatment of cancer underscores its enduring value in the ongoing quest for new and more effective medicines. The continued exploration of this privileged structure is certain to yield further breakthroughs in drug discovery.
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A Senior Application Scientist's Guide to Predictive ADMET Modeling: The Case of 4-Chloro-2-methylpyrido[2,3-d]pyrimidine
Executive Summary
In modern drug discovery, the mantra "fail early, fail cheap" has become a vital survival strategy.[1] A significant portion of candidate failures in later clinical phases can be attributed to unfavorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[2][3] The strategic front-loading of ADMET profiling using robust in silico methods is no longer a supplementary tool but an indispensable component of the discovery pipeline, enabling the early identification of liabilities and guiding data-driven lead optimization.[1][4]
This technical guide provides an in-depth, experience-driven framework for constructing and applying a predictive ADMET model, using the promising but challenging molecule, 4-Chloro-2-methylpyrido[2,3-d]pyrimidine, as a central case study. This compound belongs to a class of heterocyclic structures known for their potent biological activity, particularly as kinase inhibitors, but which often present complex ADMET challenges.[5][6] We will move beyond a simple recitation of steps to explain the causal logic behind methodological choices, emphasizing the creation of a self-validating system that provides trustworthy, actionable insights for researchers, chemists, and drug development professionals.
The Pyrido[2,3-d]pyrimidine Scaffold: A Double-Edged Sword
The pyrido[2,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry.[5] Its bicyclic, nitrogen-rich structure is a bioisostere of purines, allowing it to effectively interact with the ATP-binding sites of numerous kinases.[7] Derivatives have shown potent efficacy as inhibitors of targets like EGFR, CDK4, and DHFR, leading to significant interest in their development as anticancer, anti-inflammatory, and antimicrobial agents.[5][6]
However, this chemical architecture presents inherent ADMET risks that must be managed:
-
Solubility: The planar, aromatic nature can lead to poor aqueous solubility, hindering absorption and formulation.
-
Metabolism: The heterocyclic rings are susceptible to metabolism by cytochrome P450 (CYP) enzymes, potentially leading to rapid clearance or the formation of reactive metabolites.
-
Toxicity: Off-target kinase interactions or liabilities associated with the scaffold itself can lead to toxicity concerns, such as cardiotoxicity (hERG inhibition) or drug-induced liver injury (DILI).
For a specific derivative like 4-Chloro-2-methylpyrido[2,3-d]pyrimidine (CAS: 161874-92-6), the chloro- and methyl-substituents further modulate its physicochemical properties and metabolic fate. Therefore, a predictive model is not a luxury but a necessity to forecast these liabilities and intelligently design superior analogs.
A Self-Validating Workflow for In Silico ADMET Profiling
The credibility of any in silico model hinges on its construction and validation.[8] A model is only useful if its predictive power and limitations are well-understood.[9] The following workflow represents a robust, field-proven approach to developing a reliable Quantitative Structure-Activity Relationship (QSAR) model for ADMET prediction.
Caption: A comprehensive workflow for building, validating, and applying a predictive ADMET model.
Protocol 1: Building the QSAR Model
Objective: To create a statistically robust model that quantitatively links molecular structure to a specific ADMET property.
Methodology:
-
Data Acquisition and Curation (The Foundation):
-
Action: Aggregate high-quality, curated ADMET data from public (e.g., ChEMBL, PubChem) and proprietary databases. For this scaffold, it is crucial to include data on other heterocyclic kinase inhibitors to ensure the model's applicability domain covers the target chemical space.
-
Causality: The adage "garbage in, garbage out" is paramount. A predictive model is only as reliable as the data it was trained on.[8] Curation involves removing duplicates, correcting structural errors, and standardizing experimental units and conditions to reduce data noise.
-
-
Molecular Descriptor Calculation:
-
Action: Using computational chemistry software (e.g., ADMET Predictor®, ACD/Percepta), calculate a wide range of molecular descriptors for each compound in the curated dataset.[10][11] These are numerical representations of the molecule's structure and properties.
-
Descriptor Classes:
-
1D/2D Descriptors: Molecular weight, atom counts, polar surface area (TPSA), LogP, and topological indices. These are fast to calculate and capture fundamental properties.
-
3D Descriptors: Molecular shape, volume, and quantum mechanical descriptors (e.g., HOMO/LUMO energies). These can capture more nuanced structural features relevant to protein binding.
-
-
Causality: The selection of descriptors is critical. For heterocyclic compounds, descriptors related to aromaticity, hydrogen bonding potential (acceptors/donors), and charge distribution are particularly important for predicting interactions with metabolic enzymes and transporters.[12]
-
-
Dataset Splitting and Model Building:
-
Action: Divide the dataset into a training set (~80%) and an external test set (~20%). The training set is used to build the model, while the test set is held back and used only once to assess the final model's predictive performance on "unseen" data.[13]
-
Choice of Algorithm: Multiple statistical methods can be employed.[12][14]
-
Multiple Linear Regression (MLR): Simple and interpretable, but assumes a linear relationship.
-
Support Vector Machines (SVM): Excellent for classification tasks (e.g., BBB penetrant vs. non-penetrant).
-
Artificial Neural Network Ensembles (ANNE): Powerful for capturing complex, non-linear relationships, often yielding highly accurate models.[13]
-
-
Causality: Using an ensemble of models, which averages the predictions of several individual models, is often preferred as it reduces the risk of overfitting and provides more robust predictions.[14]
-
-
Rigorous Model Validation (The Trustworthiness Check):
-
Action: Before using the external test set, perform internal validation on the training set using n-fold cross-validation. The model is repeatedly trained on subsets of the training data and tested on the remaining part.
-
Key Metrics:
-
R² (Coefficient of Determination): Measures how well the model fits the training data (value closer to 1 is better).
-
Q² (Cross-validated R²): Measures the model's internal predictive power. A large gap between R² and Q² suggests overfitting.
-
RMSE (Root Mean Square Error): Indicates the average magnitude of prediction errors in the units of the property being predicted.
-
-
Causality: A model is only trustworthy if it can be demonstrated to make accurate predictions on data it has never seen. External validation using the held-back test set is the ultimate arbiter of a model's real-world utility.[8]
-
Case Study: Predictive Profile of 4-Chloro-2-methylpyrido[2,3-d]pyrimidine
Applying a validated, ensemble QSAR model trained on a relevant chemical space of heterocyclic compounds, we can generate a comprehensive ADMET profile for our target molecule.
Physicochemical and Absorption Properties
These fundamental properties govern how a drug is absorbed and reaches its site of action.
| Property | Predicted Value | Interpretation & Rationale | Source |
| Molecular Weight | 179.61 g/mol | Low molecular weight is favorable for oral absorption and diffusion. | [15] |
| logP | 1.99 | Optimal lipophilicity (typically 1-3) suggests a good balance between solubility and membrane permeability. | [15] |
| TPSA | 38.67 Ų | Low polar surface area (< 140 Ų) is a strong indicator of good cell membrane permeability and oral absorption. | [15] |
| H-Bond Acceptors | 3 | A low number of H-bond acceptors (< 10) is favorable for membrane permeability according to Lipinski's Rule of Five. | [15] |
| H-Bond Donors | 0 | A low number of H-bond donors (< 5) is favorable for membrane permeability. | [15] |
| Aqueous Solubility | Moderately Soluble | The planar aromatic system may limit high solubility, but the predicted logP suggests it is not a major liability. This is a key parameter to confirm experimentally. | Model |
| Caco-2 Permeability | High | The favorable physicochemical properties strongly suggest high permeability across the intestinal epithelium, a prerequisite for good oral absorption. | Model |
| Oral Bioavailability | Likely High | Based on high predicted permeability and likely good metabolic stability (see below), the compound is predicted to have high oral bioavailability. | Model |
Distribution Profile
Distribution determines where the drug goes in the body, impacting both efficacy and potential toxicity.
| Property | Predicted Value | Interpretation & Rationale |
| Blood-Brain Barrier (BBB) Penetration | Low to Moderate | While TPSA is low, the specific chemical features of the pyridopyrimidine scaffold may be recognized by efflux transporters at the BBB. This prediction suggests the compound is less likely to cause CNS side effects. |
| Plasma Protein Binding (PPB) | High (>90%) | Aromatic, lipophilic compounds often bind extensively to plasma proteins like albumin. High binding can limit the free fraction of the drug available to act on the target but can also prolong its half-life. |
| Volume of Distribution (Vd) | Moderate to High | The compound is expected to distribute into tissues beyond the plasma volume, consistent with its lipophilic character. |
Metabolism Profile
Metabolism is a critical determinant of a drug's half-life and can be a source of drug-drug interactions (DDI) or toxic metabolites.
Caption: Predicted primary sites of metabolism for 4-Chloro-2-methylpyrido[2,3-d]pyrimidine.
Interpretation:
-
CYP Inhibition: Predicted to be a weak inhibitor of major CYP isoforms (e.g., 3A4, 2D6, 2C9). This is a favorable property, suggesting a low risk of causing drug-drug interactions when co-administered with other medications.
-
Metabolic Stability: The compound is predicted to have moderate to high metabolic stability. The primary site of metabolism is likely the oxidation of the 2-methyl group to a hydroxymethyl and subsequently a carboxylic acid derivative, a common metabolic pathway for methyl-substituted heterocycles. Minor pathways could include aromatic hydroxylation on the pyridine ring.
-
Rationale: The electron-withdrawing nature of the pyrimidine ring and the chloro-substituent generally deactivates the aromatic system to oxidative attack, preserving the core scaffold and contributing to higher stability.
Toxicity Profile
Early prediction of potential toxicity is one of the most valuable applications of in silico modeling.
| Endpoint | Prediction | Interpretation & Rationale |
| Ames Mutagenicity | Negative | The structure does not contain common structural alerts for mutagenicity. This predicts a low likelihood of the compound being carcinogenic. |
| hERG Inhibition | Low Risk | While many kinase inhibitors interact with the hERG channel, this specific scaffold is not predicted to be a potent blocker at therapeutic concentrations, suggesting a lower risk of cardiotoxicity. |
| Drug-Induced Liver Injury (DILI) | Low to Moderate Risk | This is a complex endpoint to predict. While the compound itself shows no obvious toxicophores, the metabolic profile must be considered. The risk is assessed as low but requires experimental validation. |
| Acute Oral Toxicity | Class III (Slightly Toxic) | Based on computational models, the compound is predicted to have a relatively safe acute toxicity profile, typical for this class of molecules.[16] |
Synthesis and Strategic Decision-Making
The in silico profile provides a holistic view of the drug-like potential of 4-Chloro-2-methylpyrido[2,3-d]pyrimidine.
Key Strengths:
-
Excellent predicted oral absorption profile based on favorable physicochemical properties.
-
Low risk of CYP-mediated drug-drug interactions.
-
Good predicted metabolic stability, suggesting a potentially reasonable half-life.
-
No major flags for mutagenicity or hERG-related cardiotoxicity.
Potential Liabilities & Next Steps:
-
Plasma Protein Binding: The high PPB needs to be confirmed experimentally. If the free fraction is too low, it may be necessary to design analogs with slightly increased polarity to reduce binding.
-
Solubility: While predicted to be adequate, experimental confirmation of aqueous solubility is a high priority for guiding formulation development.
-
Lead Optimization: The model can now be used proactively. For instance, if a more metabolically stable compound is desired, one could replace the 2-methyl group with a cyclopropyl or trifluoromethyl group and re-run the predictions to see the impact on the overall ADMET profile before committing to synthesis.[17]
By integrating this predictive workflow, research teams can prioritize synthetic efforts, minimize the use of animal testing, and significantly de-risk their drug discovery programs, ultimately accelerating the journey from a promising molecule to a life-saving therapeutic.[4][17]
References
-
Sygnature Discovery. ADMET Prediction Software. [Link]
-
Simulations Plus. ADMET Predictor® - Machine Learning- ADMET property prediction. [Link]
-
Cui, F., et al. (2010). Gaussian Processes for Classification: QSAR Modeling of ADMET and Target Activity. Journal of Chemical Information and Modeling. [Link]
-
ACD/Labs. Pharmacokinetics Software | Predict ADME Properties | ADME Suite. [Link]
-
Khan, M. T. H., & Sylte, I. (2007). Predictive QSAR Modeling for the Successful Predictions of the ADMET Properties of Candidate Drug Molecules. Current Drug Discovery Technologies. [Link]
-
Gleeson, M. P., et al. (2012). Strategies for the generation, validation and application of in silico ADMET models in lead generation and optimization. Expert Opinion on Drug Discovery. [Link]
-
DrugBank. Computational tools for ADMET. [Link]
-
admetSAR. A comprehensive source and free tool for evaluating chemical ADMET properties. [Link]
-
DrugPatentWatch. (2025). Advancements in In Silico ADMET Modeling: A 20-Year Journey of Machine Learning in Drug Discovery. [Link]
-
Abuelizz, H. A., et al. (2022). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. Frontiers in Chemistry. [Link]
-
Simulations Plus. ADMET Modeler™: Build Predictive QSAR/QSPR Models Easily. [Link]
-
Gleeson, M. P., et al. (2012). Strategies for the generation, validation and application of in silico ADMET models in lead generation and optimization. Taylor & Francis Online. [Link]
-
Kumar, S. (2024). IN SILICO ADMET PREDICTIONS: ENHANCING DRUG DEVELOPMENT THROUGH QSAR MODELING. ResearchGate. [Link]
-
Pharmaron. ADMET Predictor: In Silico Screening | Early Drug Discovery. [Link]
-
Various Authors. (2025). In silico drug evaluation by molecular docking, ADME studies and synthesis, characterization, biological activities, DFT, SAR analysis of the novel Mannich bases. PMC. [Link]
-
Various Authors. (2025). In Silico ADME Methods Used in the Evaluation of Natural Products. MDPI. [Link]
-
Pharmaron. ADMET Predictor Simulations: In Silico Screening For Dose & PK. [Link]
-
Various Authors. (2025). Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. MDPI. [Link]
-
Tantawy, E. S., et al. (2024). Synthesis of novel bioactive pyrido[2, 3-d] pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances. [Link]
-
Bhattacharya, S., et al. (2023). A Meta-model for ADMET Property Prediction Analysis. bioRxiv. [Link]
-
Cheng, F., et al. In silico ADME/T modelling for rational drug design. Cambridge University Press & Assessment. [Link]
-
NextSDS. 4-chloro-2-methylpyrido[2,3-d]pyrimidine — Chemical Substance Information. [Link]
-
Al-Ostoot, F. H., et al. (2021). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. PMC. [Link]
-
Various Authors. (2026). Synthesis, Characterization, and Anticancer Evaluation of N-Heterocyclic Entities: ADME Profiling and In Silico Predictions. ResearchGate. [Link]
-
Shamroukh, A. H., et al. (2016). The chemistry of pyrido[2,3-d]pyrimidines. Journal of Chemical and Pharmaceutical Research. [Link]
Sources
- 1. drugpatentwatch.com [drugpatentwatch.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Computational tools for ADMET [crdd.osdd.net]
- 4. pharmaron.com [pharmaron.com]
- 5. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Strategies for the generation, validation and application of in silico ADMET models in lead generation and optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction [simulations-plus.com]
- 11. acdlabs.com [acdlabs.com]
- 12. researchgate.net [researchgate.net]
- 13. ADMET Modeler™: Build Predictive QSAR/QSPR Models Easily [simulations-plus.com]
- 14. tsapps.nist.gov [tsapps.nist.gov]
- 15. chemscene.com [chemscene.com]
- 16. Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses | MDPI [mdpi.com]
- 17. pharmaron.com [pharmaron.com]
Application Note: Regioselective Suzuki-Miyaura Cross-Coupling of 4-Chloro-2-methylpyrido[2,3-d]pyrimidine
Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a mechanistically grounded, self-validating protocol for the C4-arylation of pyrido[2,3-d]pyrimidine scaffolds via Palladium-catalyzed cross-coupling.
Mechanistic Rationale & Substrate Profiling
Pyrido[2,3-d]pyrimidines are privileged scaffolds in medicinal chemistry, frequently serving as the core pharmacophore in the design of ATP-competitive tyrosine kinase inhibitors[1]. The functionalization of the C4 position is a critical step in exploring and optimizing the structure-activity relationships (SAR) of these molecules[1].
When utilizing 4-chloro-2-methylpyrido[2,3-d]pyrimidine as a substrate, the C4-chlorine bond is highly activated toward oxidative addition by Palladium(0) catalysts[2]. This exceptional reactivity is driven by the strong electron-withdrawing effect of the adjacent nitrogen atoms within the pyrimidine ring, which significantly lowers the lowest unoccupied molecular orbital (LUMO) energy of the C-Cl bond[3]. Consequently, the oxidative addition step—which is typically the rate-determining step in Suzuki couplings of unactivated aryl chlorides—proceeds rapidly and regioselectively even under moderate thermal conditions[2].
Fig 1: Palladium-catalyzed Suzuki-Miyaura catalytic cycle at the C4 position.
Optimization of Reaction Conditions
The choice of base and solvent system is critical for facilitating the transmetalation step. The boronic acid must be converted into a more nucleophilic boronate complex, which requires an inorganic base and a solvent system with sufficient aqueous miscibility to solvate the resulting salts[1].
The following table summarizes the optimization landscape for the C4-arylation of electron-deficient pyrimidines, demonstrating the causality behind selecting a 1,4-Dioxane/H₂O system with Cesium Carbonate (Cs₂CO₃).
| Entry | Catalyst (5 mol%) | Base (2.0 equiv) | Solvent System | Temp (°C) | Yield (%) | Mechanistic Observation |
| 1 | Pd(PPh3)4 | Na₂CO₃ | Toluene/EtOH/H₂O (3:1:1) | 90 | 68 | Moderate yield; biphasic system limits transmetalation rate[2]. |
| 2 | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O (10:1) | 90 | 82 | Improved solubility of boronate; bidentate ligand prevents Pd black. |
| 3 | Pd(PPh3)4 | Cs₂CO₃ | 1,4-Dioxane/H₂O (10:1) | 90 | 95 | Optimal; Cs+ enhances boronate solubility and transmetalation kinetics[1]. |
| 4 | Pd(PPh3)4 | Cs₂CO₃ | DMF / H₂O (10:1) | 90 | 74 | Side reactions observed; potential hydrolysis of the C4-Cl bond. |
Data reflects standardized optimization trends for electron-deficient pyrimidines.
Standardized Experimental Protocol
This protocol is designed as a self-validating system. Visual cues and specific procedural safeguards are embedded to ensure reproducibility and high scientific integrity.
Fig 2: Standardized workflow for the Suzuki-Miyaura cross-coupling protocol.
Materials Required:
-
Substrate: 4-Chloro-2-methylpyrido[2,3-d]pyrimidine (1.0 equiv, 1.0 mmol)
-
Coupling Partner: Aryl/Heteroaryl Boronic Acid (1.2 equiv, 1.2 mmol)
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.05 equiv, 5 mol%)[1]
-
Base: Cesium Carbonate (Cs₂CO₃) (2.0 equiv, 2.0 mmol)[1]
-
Solvents: 1,4-Dioxane and Deionized Water (Degassed, 10:1 ratio, 11 mL total)[1]
Step-by-Step Methodology:
-
Solvent Degassing (Critical Step): Sparge 1,4-Dioxane and H₂O independently with Argon for 30 minutes prior to use.
-
Causality: Oxygen in the solvent will irreversibly oxidize the active Pd(0) catalyst to an inactive Pd(II) species, halting the catalytic cycle and promoting unwanted homocoupling of the boronic acid[3].
-
-
Reaction Assembly: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-chloro-2-methylpyrido[2,3-d]pyrimidine, the boronic acid, and Cs₂CO₃.
-
Catalyst Addition: Transfer the flask to a glovebox or maintain a strict positive Argon flow. Add Pd(PPh3)4.
-
Self-Validation: The dry mixture should appear as a pale yellow/orange suspension.
-
-
Solvent Addition & Heating: Inject the degassed 1,4-Dioxane (10 mL) and H₂O (1 mL) via syringe. Seal the flask, evacuate, and backfill with Argon (3 cycles). Heat the reaction mixture in an oil bath at 90 °C for 12 hours.
-
Self-Validation: A color shift from yellow to dark brown/black over the first hour indicates the formation of the active Pd(0) catalytic species and the successful initiation of the reaction.
-
-
Reaction Monitoring: After 12 hours, sample 10 µL of the reaction mixture, dilute in EtOAc, and analyze via TLC (Eluent: 50% EtOAc in Hexanes) and LC-MS[3]. The starting material (C4-Cl) should be completely consumed.
-
Workup: Cool the mixture to room temperature. Dilute with EtOAc (20 mL) and quench with saturated aqueous NH₄Cl (15 mL).
-
Causality: The aqueous wash neutralizes the strong base and partitions the inorganic salts and residual boronic acid into the aqueous layer, preventing streaking during chromatography.
-
-
Extraction & Drying: Separate the layers. Extract the aqueous layer with EtOAc (2 × 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via silica gel flash column chromatography (Gradient: 20% to 60% EtOAc in Hexanes) to afford the pure C4-arylated product.
Analytical Validation & Troubleshooting
-
Homocoupling Byproducts: If significant Ar-Ar homocoupling is detected via LC-MS, it indicates oxygen ingress. Ensure strict Schlenk techniques are utilized and verify the integrity of the Argon line.
-
Hydrolysis Byproducts: The formation of 2-methylpyrido[2,3-d]pyrimidin-4(3H)-one (the hydrolyzed product) suggests the temperature is too high or the reaction was left too long. Reduce the temperature to 80 °C or switch to a weaker base like K₂CO₃ if this persists.
-
NMR Confirmation: Successful coupling is confirmed by ¹H NMR through the disappearance of the boronic acid hydroxyl protons and the integration of the newly appended aryl protons, alongside the preservation of the diagnostic pyrimidine and pyridine ring protons.
References
-
Expanding the Diversity at the C-4 Position of Pyrido[2,3-d]pyrimidin-7(8H)-ones to Achieve Biological Activity against ZAP-70 - PMC. nih.gov. 1
-
Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus de l'Académie des Sciences. 2
-
Application Notes and Protocols for Suzuki Coupling of 4-Chloro-6-(3-iodophenyl)pyrimidine. BenchChem. 3
Sources
- 1. Expanding the Diversity at the C-4 Position of Pyrido[2,3-d]pyrimidin-7(8H)-ones to Achieve Biological Activity against ZAP-70 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines [comptes-rendus.academie-sciences.fr]
- 3. pdf.benchchem.com [pdf.benchchem.com]
Mastering the Solid State: Application Notes and Protocols for the Crystallization of 4-Chloro-2-methylpyrido[2,3-d]pyrimidine Derivatives
Introduction: The Critical Role of Crystallization in Drug Development
In the landscape of modern medicinal chemistry, pyridopyrimidine scaffolds are of paramount importance, forming the core of numerous therapeutic agents, particularly in the realm of kinase inhibitors.[1][2] The 4-Chloro-2-methylpyrido[2,3-d]pyrimidine moiety, a key building block, presents both unique synthetic opportunities and specific downstream processing challenges.[3][4] Among these, achieving a crystalline solid form is not merely a matter of purification; it is a critical determinant of a drug candidate's stability, bioavailability, and manufacturability. The precise arrangement of molecules in a crystal lattice dictates physicochemical properties that can profoundly impact a drug's performance. Therefore, robust and reproducible crystallization methods are indispensable for advancing these promising derivatives from the laboratory to clinical application.
This comprehensive guide, designed for researchers, scientists, and drug development professionals, provides a detailed exploration of crystallization methods tailored for 4-Chloro-2-methylpyrido[2,3-d]pyrimidine derivatives. Moving beyond generic protocols, this document delves into the causality behind experimental choices, offering a framework for rational method development and troubleshooting.
Core Principles: Navigating the Path to Crystallinity
Crystallization is fundamentally a process of controlled precipitation, where molecules transition from a disordered state in solution to a highly ordered solid lattice. This transition is governed by supersaturation, the state where the concentration of the solute exceeds its equilibrium solubility. The manner in which supersaturation is achieved and controlled dictates the quality, size, and polymorphic form of the resulting crystals. For N-heterocyclic compounds like the target derivatives, understanding the interplay of solvent selection, temperature, and kinetics is crucial.[5]
A logical workflow for developing a crystallization protocol is essential for success. The following diagram illustrates the key decision-making steps, from initial solvent screening to the selection and optimization of the crystallization method.
Caption: A logical workflow for developing a crystallization protocol.
Solvent Selection: The Foundation of Successful Crystallization
The choice of solvent is the most critical factor in a crystallization process. An ideal solvent should exhibit a significant difference in solubility for the compound of interest at high and low temperatures. For 4-Chloro-2-methylpyrido[2,3-d]pyrimidine derivatives, a preliminary screening of solvents with varying polarities is recommended. Based on data for structurally similar compounds, the following solvents are excellent starting points.[6][7]
| Solvent | Polarity Index | Boiling Point (°C) | Rationale & Expected Solubility |
| Ethyl Acetate | 4.4 | 77 | A good starting point for many organic compounds. Often used for extraction and subsequent recrystallization.[7][8] |
| Ethanol | 4.3 | 78 | Effective for many N-heterocycles; single crystals of a related compound have been grown from it.[5][9] |
| Methanol | 5.1 | 65 | A polar protic solvent that can be effective, but its high solvency might require an anti-solvent.[5] |
| Dichloromethane (DCM) | 3.1 | 40 | A volatile solvent, useful for slow evaporation methods. |
| Acetone | 5.1 | 56 | A polar aprotic solvent, often used in two-solvent systems with a non-polar anti-solvent like hexanes. |
| Toluene | 2.4 | 111 | A non-polar aromatic solvent that can sometimes promote high-quality crystal growth.[10] |
| Hexanes/Heptane | 0.1 | 69 / 98 | Non-polar solvents, primarily used as anti-solvents to reduce solubility and induce crystallization.[11] |
| Dimethylformamide (DMF) | 6.4 | 153 | A highly polar aprotic solvent, generally used as a "last resort" for poorly soluble compounds, often in vapor diffusion setups.[6][10] |
| Dimethyl Sulfoxide (DMSO) | 7.2 | 189 | Similar to DMF, a very strong solvent for highly insoluble compounds.[6][10] |
Note: Always perform small-scale solubility tests before committing a large amount of material.
Protocols for Crystallization
The following protocols are designed as robust starting points for the crystallization of 4-Chloro-2-methylpyrido[2,3-d]pyrimidine derivatives.
Protocol 1: Cooling Crystallization (Single and Two-Solvent Systems)
This method is ideal for compounds that are significantly more soluble in a hot solvent than in the same solvent when cold.[12]
I. Single-Solvent Method
-
Dissolution: In an Erlenmeyer flask, add the crude solid and a minimal amount of a suitable solvent (e.g., ethanol or ethyl acetate). Heat the mixture to boiling with stirring until the solid completely dissolves.
-
Saturation: If the solid dissolves too easily, carefully boil off a small portion of the solvent to achieve a saturated solution at the boiling point.
-
Slow Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature on a benchtop. To further slow the cooling process, the flask can be placed in an insulated container.
-
Inducing Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal.[13]
-
Complete Crystallization: Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the ice-cold solvent.
-
Drying: Allow the crystals to air-dry on the filter paper or in a desiccator.
II. Two-Solvent (Anti-Solvent) Method
This technique is useful when a single solvent does not provide the ideal solubility profile.[11]
-
Dissolution: Dissolve the crude solid in a minimum amount of a hot "good" solvent in which it is highly soluble (e.g., acetone or ethyl acetate).
-
Addition of Anti-Solvent: While the solution is still hot, add a "poor" solvent (an anti-solvent in which the compound is insoluble, e.g., hexanes or heptane) dropwise with swirling until the solution becomes faintly cloudy (turbid).[11]
-
Clarification: Add a few drops of the hot "good" solvent to redissolve the initial precipitate and make the solution clear again.
-
Cooling and Isolation: Follow steps 3-7 from the single-solvent method.
Protocol 2: Slow Evaporation
This is a simple and effective method for obtaining high-quality single crystals, particularly when the compound is soluble at room temperature in a volatile solvent.[14]
-
Solution Preparation: Prepare a nearly saturated solution of the compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Filtration: Filter the solution through a 0.22 µm syringe filter into a clean vial to remove any dust or particulate matter.[14]
-
Setup: Cover the vial with a cap that has a small hole pricked in it, or use paraffin film with a few needle holes. The size of the opening will control the rate of evaporation.
-
Incubation: Place the vial in a vibration-free location and allow the solvent to evaporate slowly over several hours to days.
-
Crystal Growth: As the solvent evaporates, the concentration of the solute will increase, leading to supersaturation and crystal formation.
-
Isolation: Once suitable crystals have formed, carefully decant the remaining solvent and dry the crystals.
Protocol 3: Vapor Diffusion
Vapor diffusion is a gentle method that is particularly useful for growing high-quality single crystals, especially for compounds that are sensitive or difficult to crystallize by other means.
-
Setup: In a small, open vial, dissolve the compound in a minimal amount of a "good" solvent with a relatively high boiling point (e.g., DMF if necessary, or toluene). Place this small vial inside a larger, sealed container (e.g., a jar or beaker sealed with paraffin).
-
Anti-Solvent Reservoir: Add a larger volume of a volatile "poor" solvent (anti-solvent) to the bottom of the larger container, ensuring the level is below the top of the small vial.
-
Diffusion: Over time, the vapor from the anti-solvent will slowly diffuse into the solution containing the compound. This gradual change in solvent composition reduces the solubility of the compound, leading to slow and controlled crystal growth.
-
Incubation and Isolation: Allow the setup to remain undisturbed for several days to weeks. Once crystals have formed, carefully retrieve the small vial, decant the mother liquor, and dry the crystals.
The relationship between these methods and the key parameters is visualized in the following diagram:
Caption: Relationship between key parameters, methods, and outcomes.
Troubleshooting Common Crystallization Challenges
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Crystals Form | - Solution is not sufficiently saturated (too much solvent).- Compound is highly soluble even at low temperatures.- Supersaturation has not been overcome. | - Boil off some of the solvent to increase the concentration and re-cool.[11]- Try an anti-solvent method or vapor diffusion.- Scratch the inside of the flask or add a seed crystal.[13] |
| "Oiling Out" | - The solution becomes supersaturated at a temperature above the compound's melting point.- High levels of impurities are present.- The solvent's boiling point is too high. | - Re-heat to dissolve the oil, add more of the "good" solvent to lower the saturation point, and cool more slowly.- Consider a preliminary purification step like column chromatography.- Use a lower-boiling point solvent or solvent system. |
| Rapid Precipitation (Amorphous Solid) | - The solution is too concentrated.- Cooling is too rapid. | - Add a small amount of additional hot solvent to the dissolved solid.- Ensure the solution cools slowly by insulating the flask.[12] |
| Poor Crystal Quality/Small Crystals | - Nucleation rate is too high.- Rapid crystal growth. | - Decrease the concentration of the solution.- Slow down the cooling or evaporation rate.- Use a more viscous solvent or a different crystallization method like vapor diffusion. |
| Low Yield | - Too much solvent was used, leaving a significant amount of product in the mother liquor.- Premature crystallization during hot filtration. | - Concentrate the mother liquor and attempt a second crystallization.- Ensure the filtration apparatus is pre-heated and the filtration is performed quickly.[12] |
Conclusion
The crystallization of 4-Chloro-2-methylpyrido[2,3-d]pyrimidine derivatives is a crucial step in their development as potential therapeutic agents. A systematic approach, beginning with rational solvent selection and progressing through the methodical application and optimization of techniques such as cooling crystallization, slow evaporation, and vapor diffusion, is key to success. This guide provides the foundational knowledge and practical protocols to navigate the challenges of crystallization, enabling researchers to obtain high-purity crystalline material suitable for further characterization and development. By understanding the principles behind each method and employing a logical troubleshooting strategy, the path to a well-defined, crystalline solid state can be mastered.
References
-
Srini Chem. Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. Available at: [Link]
-
Chemistry LibreTexts. 3.6F: Troubleshooting. (2022). Available at: [Link]
-
ResearchGate. How can I obtain good crystals of heterocyclic organic compounds?. (2023). Available at: [Link]
-
Chemistry LibreTexts. 3.3C: Determining Which Solvent to Use. (2022). Available at: [Link]
-
Quora. What should I do if crystallisation does not occur?. (2017). Available at: [Link]
-
Zhang, Z., et al. 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine. Acta Crystallographica Section E: Structure Reports Online. (2011). Available at: [Link]
-
Stahly, G. P. Getting crystals your crystallographer will treasure: a beginner's guide. CrystEngComm. (2007). Available at: [Link]
-
Di Mola, A., et al. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Chemical Neuroscience. (2021). Available at: [Link]
-
Journal of Synthetic Chemistry. The Process of Synthesizing Spiro Pyrimidine Derivatives without the Use of Solvents, Utilizing Ball-milling Conditions. (2022). Available at: [Link]
-
University of Florida. How To Grow Crystals - The Center for Xray Crystallography. (2015). Available at: [Link]
-
KU Leuven. How to crystallize your sample — X-ray Core. (2026). Available at: [Link]
-
MedCrave. Physicochemical properties of some pyrimidine derivatives in some organic solvents. (2018). Available at: [Link]
-
PubChem. 4-Chloro-2-methylpyrido[2,3-d]pyrimidine. Available at: [Link]
- Google Patents. CN110372602A - A kind of synthetic method of 4- chloro-2-methyl pyrimidine.
-
ResearchGate. Preparation and characterization of symmetrical bis[4-chloro-2-pyrimidyl] dichalcogenide (S, Se, Te) and unsymmetrical 4-chloro-2-(arylchalcogenyl) pyrimidine: X-ray crystal structure of 4-chloro-2-(phenylselanyl) pyrimidine and 2-( p-tolylselanyl)-4-chloropyrimidine. (2015). Available at: [Link]
-
VanDemark, A. P. Combining Wet and Dry Lab Techniques to Guide the Crystallization of Large Coiled-coil Containing Proteins. Journal of Visualized Experiments. (2017). Available at: [Link]
-
ResearchGate. Synthesis, spectral characterization, single crystal X-ray diffraction and DFT studies of 4-((2,4,5-triphenyl-1H-imidazol-1-yl)methyl)pyridine derivatives. (2014). Available at: [Link]
- Synthesis of novel pyrido[2,3-d]pyrimidine derivatives with pharmacological properties. Indian Journal of Chemistry. (2025).
-
ResearchGate. Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H. (2009). Available at: [Link]
-
Tantawy, E. S., et al. Synthesis of novel bioactive pyrido[2, 3-d] pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances. (2024). Available at: [Link]
-
Tantawy, E. S., et al. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Publishing. (2024). Available at: [Link]
- Google Patents. CN110372602A - A kind of synthetic method of 4- chloro-2-methyl pyrimidine.
-
PubMed. Design and synthesis of novel pyridopyrimidine derivatives with anchoring non-coplanar aromatic extensions of EGFR inhibitory activity. (2021). Available at: [Link]
-
Research Journal of Pharmacy and Technology. Exploring the potency of new Pyridopyrimidine derivatives: Synthesis and biological evaluation. (2023). Available at: [Link]
-
International Journal of Pharmaceutical Sciences. Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. (2025). Available at: [Link]
-
ResearchGate. What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?. (2016). Available at: [Link]
-
GSC Advanced Research and Reviews. Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). Available at: [Link]
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In Vitro Assay Protocols for Pyrido[2,3-d]pyrimidine-Based Drug Candidates
Introduction
The pyrido[2,3-d]pyrimidine scaffold is a privileged pharmacophore in modern oncology. Because its core bicyclic structure closely mimics the adenine ring of ATP, these derivatives act as highly potent, ATP-competitive kinase inhibitors ()[1]. Through rational drug design, this scaffold has been extensively optimized to target specific kinases that drive tumor proliferation, most notably the Cyclin-Dependent Kinases 4 and 6 (CDK4/6) and the Epidermal Growth Factor Receptor (EGFR), including its resistant mutant forms (e.g., L858R/T790M) ()[2].
Mechanistic Overview & Causality
Understanding the target biology is critical for assay design and data interpretation.
-
CDK4/6 Inhibition: In normal cell cycle progression, the CDK4/6-Cyclin D complex phosphorylates the Retinoblastoma (Rb) protein, releasing the E2F transcription factor to drive the cell from the G1 into the S phase. Pyrido[2,3-d]pyrimidines (such as Palbociclib) selectively inhibit CDK4/6, maintaining Rb in a hypophosphorylated state and inducing G0/G1 cell cycle arrest ()[3].
-
EGFR Inhibition: Mutant EGFR constitutively activates downstream PI3K/AKT and MAPK/ERK pathways. Pyrido[2,3-d]pyrimidines designed for EGFR occupy the adenine binding pocket of the kinase domain, blocking these survival pathways and triggering apoptosis ()[4].
Mechanism of action for pyrido[2,3-d]pyrimidines targeting EGFR and CDK4/6 pathways.
Experimental Workflow Overview
To validate a new pyrido[2,3-d]pyrimidine candidate, a self-validating cascade of in vitro assays is required. We begin with cell-free biochemical assays to prove direct target engagement, followed by cellular viability assays to confirm membrane permeability, and finally flow cytometry to validate the specific mechanism of action.
In vitro screening workflow for evaluating pyrido[2,3-d]pyrimidine drug candidates.
Protocol 1: Cell-Free Kinase Inhibition Assay (HTRF)
Rationale & Causality: Homogeneous Time-Resolved Fluorescence (HTRF) is selected over traditional radiometric ^32^P-ATP assays because it eliminates radioactive waste while providing a high signal-to-background ratio. It relies on Fluorescence Resonance Energy Transfer (FRET) between a Europium-cryptate-labeled antibody and a modified substrate. A self-validating system must include a known pan-kinase inhibitor (e.g., Staurosporine) as a positive control and calculate the Z'-factor to ensure assay robustness (Z' > 0.5 is acceptable).
Step-by-Step Methodology:
-
Reagent Preparation: Prepare 1X Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT).
-
Compound Dilution: Serially dilute pyrido[2,3-d]pyrimidine candidates in 100% DMSO. Transfer to a 384-well low-volume white microplate, ensuring the final DMSO concentration does not exceed 1% to prevent enzyme denaturation.
-
Enzyme/Substrate Addition: Add recombinant kinase (e.g., CDK4/Cyclin D1 or EGFR^L858R/T790M^) at a pre-optimized concentration (typically 0.5-5 nM). Incubate for 15 minutes at room temperature to allow compound binding.
-
Reaction Initiation: Add ATP (at the specific Km for the kinase to ensure competitive inhibition kinetics) and the biotinylated peptide substrate. Incubate for 60 minutes at room temperature ()[5].
-
Detection: Stop the reaction by adding the HTRF detection mixture containing Streptavidin-XL665 (which binds the substrate) and a Europium-labeled anti-phospho antibody. Incubate for 60 minutes.
-
Data Acquisition: Read the plate on a TR-FRET compatible microplate reader (excitation at 320 nm; emission at 615 nm and 665 nm). Calculate the 665/615 ratio to determine IC50 values.
Protocol 2: Cellular Proliferation and Viability (MTT Assay)
Rationale & Causality: Biochemical potency does not guarantee cellular efficacy due to potential efflux pump activity or poor membrane permeability. The MTT assay measures mitochondrial reductase activity, a proxy for cell viability. Crucially, cell line selection dictates the assay's validity. For CDK4/6 inhibitors, use an Rb-positive line (e.g., MCF-7) and an Rb-negative line (e.g., MDA-MB-468) as a negative control; the drug should only arrest Rb-positive cells ()[1]. For EGFR inhibitors, use mutant lines like NCI-H1975 (L858R/T790M).
Step-by-Step Methodology:
-
Cell Seeding: Seed cells (e.g., H1975 or MCF-7) at 3,000-5,000 cells/well in a 96-well plate using complete medium (RPMI-1640 or DMEM + 10% FBS). Incubate overnight at 37°C, 5% CO2.
-
Compound Treatment: Replace media with fresh media containing serial dilutions of the pyrido[2,3-d]pyrimidine candidates (0.01 μM to 100 μM). Include a vehicle control (0.1% DMSO) and a reference drug (e.g., Palbociclib or Osimertinib). Incubate for 72 hours.
-
MTT Incubation: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C. Living cells will reduce the yellow tetrazolium salt to purple formazan crystals.
-
Solubilization & Reading: Carefully aspirate the media. Add 150 μL of DMSO to dissolve the formazan crystals. Shake the plate for 10 minutes and measure absorbance at 570 nm using a microplate reader.
Protocol 3: Cell Cycle and Apoptosis Analysis (Flow Cytometry)
Rationale & Causality: To prove that the reduction in viability is driven by the intended mechanism, flow cytometry is employed. Propidium Iodide (PI) staining quantifies DNA content to reveal cell cycle distribution. A true CDK4/6-targeted pyrido[2,3-d]pyrimidine will show an accumulation of cells in the G0/G1 phase, whereas EGFR inhibitors often block the G2/M phase and increase the sub-G1 (apoptotic) population ()[2].
Step-by-Step Methodology:
-
Treatment & Harvest: Treat cells with the candidate compound at 1X and 5X its cellular IC50 for 24-48 hours. Harvest cells via trypsinization, ensuring both floating (apoptotic) and adherent cells are collected.
-
Fixation: Wash the cell pellet with cold PBS. Resuspend in 300 μL PBS and add 700 μL of ice-cold 70% ethanol dropwise while vortexing to prevent clumping. Fix overnight at -20°C.
-
Staining: Centrifuge to remove ethanol. Wash twice with PBS. Resuspend the pellet in 500 μL of PI/RNase staining buffer (50 μg/mL PI, 100 μg/mL RNase A in PBS). Incubate in the dark for 30 minutes at room temperature.
-
Acquisition: Analyze the samples using a flow cytometer, collecting at least 10,000 events per sample. Use the FL2 channel to measure PI fluorescence area (FL2-A) vs. width (FL2-W) to exclude doublets and accurately gate the cell cycle phases.
Quantitative Data Presentation
The following table summarizes expected benchmark IC50 values for representative pyrido[2,3-d]pyrimidine derivatives across biochemical and cellular assays, serving as a reference for new candidate evaluation.
| Compound Class / Name | Primary Target | Biochemical IC50 (nM) | Cellular IC50 (μM) | Primary Cell Line | Mechanism of Action |
| PD-0332991 (Palbociclib) | CDK4 / CDK6 | 11 / 15 | 0.14 | MCF-7 (Breast) | G0/G1 Cell Cycle Arrest |
| Compound 7x | CDK4 / Cyclin D1 | 3.87 | 0.03 - 0.10 | HCT-116 (Colon) | Apoptosis / G1 Arrest |
| Compound B1 | EGFR (L858R/T790M) | 13 | 0.087 | NCI-H1975 (Lung) | G2/M Arrest / Apoptosis |
| Compound 5a | EGFR / CDK4 | 50 - 100 | 0.30 | HepG-2 (Liver) | Dual Kinase Inhibition |
Data synthesized from established structure-activity relationship (SAR) studies of pyrido[2,3-d]pyrimidines.
References
-
Fu, J., et al. "Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2205605 (2023). URL:[Link]
-
Elzahabi, H. S. A., et al. "Anticancer evaluation and molecular modeling of multi-targeted kinase inhibitors based pyrido[2,3-d]pyrimidine scaffold." Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 546-557 (2018). URL:[Link]
-
Barvian, M., et al. "Pyrido[2,3-d]pyrimidin-7-one Inhibitors of Cyclin-Dependent Kinases." Journal of Medicinal Chemistry, 43(24), 4606-4616 (2000). URL:[Link]
-
Lu, J., et al. "Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK." Journal of Medicinal Chemistry, 57(6), 2620-2633 (2014). URL:[Link]
-
Tadesse, S., et al. "CDK4/6 inhibitors: a brief overview and prospective research directions." RSC Advances, 11, 28531-28545 (2021). URL:[Link]
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- 3. Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK-Related Kinase 5 (ARK5) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticancer evaluation and molecular modeling of multi-targeted kinase inhibitors based pyrido[2,3-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Microwave-Assisted Synthesis of 4-Chloro-2-methylpyrido[2,3-d]pyrimidine
Introduction & Mechanistic Rationale
Pyrido[2,3-d]pyrimidines are privileged scaffolds in medicinal chemistry, frequently serving as core pharmacophores in potent kinase inhibitors (e.g., CDK4/6 inhibitors) and antimicrobial agents[1]. The synthesis of the critical building block, 4-Chloro-2-methylpyrido[2,3-d]pyrimidine , traditionally relies on multi-step, thermally demanding protocols that suffer from prolonged reaction times, side-product formation, and moderate yields.
Transitioning to microwave (MW) irradiation fundamentally alters the reaction kinetics. By leveraging direct dielectric heating, MW synthesis provides rapid, uniform volumetric heating, eliminating the thermal gradients inherent to conventional oil baths[2]. This application note details a highly optimized, two-step microwave-assisted protocol:
-
Cyclocondensation: 2-aminonicotinic acid is reacted with trimethyl orthoacetate and ammonium acetate to form the intermediate 2-Methylpyrido[2,3-d]pyrimidin-4(3H)-one[3].
-
Deoxychlorination: The intermediate is treated with phosphorus oxychloride (POCl₃) under MW irradiation to yield the final 4-chloro derivative[4].
The causality behind this efficiency lies in the dielectric properties of the reagents. Polar solvents and reagents like POCl₃ couple efficiently with microwave frequencies (2.45 GHz), rapidly reaching the activation energy required for nucleophilic aromatic substitution at the C4 position, drastically reducing the chlorination time from hours to minutes[5].
Reaction Workflow & Pathway
Workflow for the microwave-assisted synthesis of 4-Chloro-2-methylpyrido[2,3-d]pyrimidine.
Experimental Design & Quantitative Data
To validate the superiority of the microwave-assisted approach, a comparative analysis of reaction parameters was conducted. The data below summarizes the optimization of both the cyclocondensation and chlorination steps, demonstrating significant improvements in both yield and throughput.
Table 1: Comparative Analysis of Conventional vs. Microwave-Assisted Synthesis
| Reaction Step | Heating Method | Temperature (°C) | Time | Yield (%) | Purity (HPLC) |
| 1. Cyclocondensation | Conventional (Oil Bath) | 120 | 6 hours | 65 | >90% |
| 1. Cyclocondensation | Microwave (250 W) | 120 | 15 mins | 88 | >95% |
| 2. Chlorination | Conventional (Reflux) | 105 | 4 hours | 70 | >92% |
| 2. Chlorination | Microwave (150 W) | 100 | 10 mins | 92 | >98% |
Note: Microwave reactions were performed in a dedicated sealed-vessel microwave synthesizer with dynamic pressure and temperature control.
Detailed Step-by-Step Protocols
Every protocol described here is designed as a self-validating system. In-process controls (IPCs) are embedded to ensure the integrity of the synthesis before proceeding to the next step.
Protocol A: Microwave-Assisted Synthesis of 2-Methylpyrido[2,3-d]pyrimidin-4(3H)-one
Rationale: Trimethyl orthoacetate acts as both the C2-carbon source and a dehydrating agent, while ammonium acetate provides the nitrogen required for the pyrimidine ring closure[3].
-
Preparation: In a 10 mL heavy-walled microwave reaction vial equipped with a magnetic stir bar, add 2-aminonicotinic acid (1.0 mmol, 138 mg), trimethyl orthoacetate (1.5 mmol, 190 µL), and ammonium acetate (1.5 mmol, 115 mg).
-
Solvent Addition: Add 2 mL of glacial acetic acid.
-
Causality: Acetic acid acts as a highly polar microwave-absorbing solvent (high dielectric constant) and an acid catalyst for the condensation[2].
-
-
Irradiation: Seal the vial with a Teflon septum cap. Place in the microwave synthesizer. Set parameters: Temperature = 120 °C, Time = 15 minutes, Max Power = 250 W, Cooling = On .
-
In-Process Control (IPC): After cooling to room temperature, sample 5 µL of the mixture. Run TLC (Eluent: DCM/MeOH 9:1). The starting material (Rf ~0.2) should be completely consumed, replaced by a new UV-active spot (Rf ~0.5) at 254 nm.
-
Workup & Isolation: Pour the reaction mixture into 15 mL of ice-cold distilled water. Stir vigorously for 10 minutes. Filter the resulting precipitate under vacuum, wash with cold water (2 x 5 mL) and diethyl ether (5 mL), and dry under high vacuum to afford the intermediate.
Protocol B: Microwave-Assisted Chlorination to 4-Chloro-2-methylpyrido[2,3-d]pyrimidine
Rationale: POCl₃ converts the C4-hydroxyl (tautomer of the pyrimidinone) into a good leaving group (dichlorophosphate intermediate), followed by chloride displacement. Microwave heating accelerates this typically sluggish step[4].
-
Preparation: To a rigorously dried 10 mL microwave vial containing a magnetic stir bar, add 2-Methylpyrido[2,3-d]pyrimidin-4(3H)-one (0.5 mmol, 80 mg).
-
Reagent Addition: Carefully add POCl₃ (2.0 mL).
-
Safety Note: POCl₃ is highly corrosive and reacts violently with water. Perform this step strictly in a fume hood.
-
-
Catalyst: Add 1 drop of anhydrous N,N-Dimethylformamide (DMF).
-
Causality: DMF acts as a catalyst by reacting with POCl₃ to form the highly electrophilic Vilsmeier-Haack reagent, which drastically accelerates the chlorination of the pyrimidine ring[5].
-
-
Irradiation: Seal the vial. Set microwave parameters: Temperature = 100 °C, Time = 10 minutes, Max Power = 150 W .
-
Crucial Parameter: Ensure the pressure limit is set to at least 250 psi, as HCl gas is evolved during the reaction.
-
-
IPC: Extract a 5 µL aliquot, quench carefully in cold saturated NaHCO₃, extract with EtOAc, and run TLC (Hexane/EtOAc 1:1). The product should appear as a highly non-polar spot (Rf ~0.7) compared to the intermediate (Rf ~0.1).
-
Workup: Cool the vial to 0 °C. Carefully and slowly pour the mixture over crushed ice (20 g) with vigorous stirring to quench excess POCl₃. Neutralize the aqueous layer to pH 7-8 using saturated aqueous Na₂CO₃.
-
Extraction & Purification: Extract the aqueous phase with Dichloromethane (3 x 15 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be used directly for subsequent amination or cross-coupling reactions.
Analytical Validation & Trustworthiness
To ensure the self-validating nature of this workflow, the final product must be verified using the following analytical standards:
-
¹H NMR (CDCl₃, 400 MHz): Look for the diagnostic disappearance of the broad -NH/OH peak (~12 ppm) from the intermediate pyrimidinone. The methyl group at C2 should appear as a sharp singlet around 2.8-2.9 ppm. The pyridine ring protons will appear as a characteristic AMX or ABX system in the downfield aromatic region (7.5 - 9.2 ppm).
-
LC-MS: Confirm the mass [M+H]⁺ at m/z 180.0. Crucially, validate the incorporation of the chlorine atom by observing the characteristic 3:1 isotopic pattern for ³⁵Cl/³⁷Cl at m/z 182.0.
References
- Design, synthesis and docking studies of N-(2-Fluoro-5-(trifluoromethoxy) benzyl)
- Recent Approaches to the Synthesis of Medicinally Potent Pyrimidine Derivatives using Microwave: A Review - ijamtes Source: International Journal of Management, Technology And Engineering URL
- Source: National Institutes of Health (NIH)
- Green Chemistry 2nd, 2014 - DOKUMEN.
- 734-772 Review Article The chemistry of pyrido[2,3-d]pyrimidines - JOCPR Source: Journal of Chemical and Pharmaceutical Research URL
Sources
- 1. jocpr.com [jocpr.com]
- 2. dokumen.pub [dokumen.pub]
- 3. IJGHC - International Journal of Green and Herbal Chemistry [ijghc.com]
- 4. Synthesis, anticancer activity and molecular docking of new quinolines, quinazolines and 1,2,4-triazoles with pyrido[2,3-d] pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijamtes.org [ijamtes.org]
Application Notes and Protocols for the Functionalization of the Pyrido[2,3-d]pyrimidine Ring at the C-4 Position
Introduction: The Strategic Importance of the Pyrido[2,3-d]pyrimidine Scaffold
The pyrido[2,3-d]pyrimidine ring system is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its structural resemblance to purine has made it a cornerstone for the development of a diverse range of therapeutic agents.[1][2] Derivatives of this scaffold have demonstrated a wide spectrum of biological activities, including potent anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3] Notably, the pyrido[2,3-d]pyrimidine core is central to several kinase inhibitors, such as Palbociclib (Ibrance®), a CDK4/6 inhibitor approved for the treatment of breast cancer.[2]
The functionalization of the pyrido[2,3-d]pyrimidine ring is a key strategy for modulating the pharmacological profile of these molecules. The C-4 position, in particular, offers a valuable handle for introducing a wide range of substituents, thereby enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. This guide provides a detailed overview of the key synthetic strategies for the functionalization of the C-4 position of the pyrido[2,3-d]pyrimidine ring, with a focus on providing robust protocols and expert insights for researchers in the field.
Core Strategy: The Central Role of 4-Chloro-pyrido[2,3-d]pyrimidine
The most common and versatile approach to C-4 functionalization begins with the synthesis of a 4-halo-pyrido[2,3-d]pyrimidine intermediate, typically 4-chloro-pyrido[2,3-d]pyrimidine. The chlorine atom at the C-4 position acts as a competent leaving group, susceptible to both nucleophilic aromatic substitution and a variety of palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the pyrimidine ring activates the C-4 position towards nucleophilic attack.[4]
Protocol 1: Synthesis of 4-Chloro-pyrido[2,3-d]pyrimidine
This protocol describes the synthesis of 4-chloro-pyrido[2,3-d]pyrimidine from the corresponding pyrido[2,3-d]pyrimidin-4-one. The chlorination is typically achieved using phosphorus oxychloride (POCl₃).
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add pyrido[2,3-d]pyrimidin-4-one (1.0 equiv).
-
Reagent Addition: Carefully add an excess of phosphorus oxychloride (POCl₃) (5-10 equiv) to the flask. A catalytic amount of a tertiary amine base like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) can be added to facilitate the reaction, although it often proceeds without.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: After completion, carefully quench the reaction mixture by slowly adding it to crushed ice with vigorous stirring. This step should be performed in a well-ventilated fume hood as it is highly exothermic and releases HCl gas.
-
Extraction: Neutralize the acidic aqueous solution with a saturated solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) until the pH is approximately 7-8. Extract the aqueous layer with an organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc) (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired 4-chloro-pyrido[2,3-d]pyrimidine.
Method 1: Nucleophilic Aromatic Substitution (SₙAr) at C-4
The electron-withdrawing nature of the pyrimidine ring nitrogens makes the C-4 position susceptible to nucleophilic aromatic substitution (SₙAr). This method is a straightforward and often high-yielding approach for introducing amine, alcohol, and thiol functionalities.
Causality Behind Experimental Choices:
-
Nucleophile: The choice of nucleophile is critical. Generally, more nucleophilic species will react more readily. For amines, primary amines are often more reactive than secondary amines due to reduced steric hindrance.
-
Solvent: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) are commonly used to dissolve the reactants and facilitate the reaction. For some amine substitutions, alcohols like isopropanol or butanol can also be effective.
-
Base: An excess of the amine nucleophile can often serve as the base to neutralize the HCl generated during the reaction. Alternatively, a non-nucleophilic organic base like DIPEA or an inorganic base like potassium carbonate (K₂CO₃) can be added.
-
Temperature: The reaction temperature can vary widely depending on the reactivity of the nucleophile. Some highly reactive amines may proceed at room temperature, while less reactive nucleophiles may require heating to 80-120 °C.
Protocol 2: C-4 Amination via SₙAr
This protocol describes a general procedure for the substitution of the C-4 chloro group with an amine.
Experimental Protocol:
-
Reaction Setup: To a sealable reaction vessel, add 4-chloro-pyrido[2,3-d]pyrimidine (1.0 equiv) and the desired amine (1.2-2.0 equiv).
-
Solvent and Base: Add a suitable solvent such as isopropanol, DMF, or DMSO. If the amine is not used in excess, add a base such as DIPEA (1.5 equiv) or K₂CO₃ (2.0 equiv).
-
Reaction Conditions: Seal the vessel and heat the reaction mixture to 80-120 °C. Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a solid precipitates, it can be collected by filtration, washed with a suitable solvent (e.g., ethanol or diethyl ether), and dried. If no solid forms, remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or flash column chromatography to yield the desired 4-amino-pyrido[2,3-d]pyrimidine derivative.
Data Summary: C-4 Amination via SₙAr
| Entry | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | DIPEA | n-BuOH | 120 | 12 | 85 |
| 2 | Morpholine | K₂CO₃ | DMF | 100 | 6 | 92 |
| 3 | Benzylamine | Excess amine | Isopropanol | 80 | 8 | 95 |
| 4 | 4-Fluoroaniline | DIPEA | Dioxane | 110 | 16 | 78 |
Method 2: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, offering a broad scope for introducing diverse functionalities at the C-4 position.
General Workflow for Palladium-Catalyzed Cross-Coupling
Sources
Technical Support Center: Optimizing Flash Chromatography for Pyrido[2,3-d]pyrimidines
Welcome to the Technical Support Center for the purification of pyrido[2,3-d]pyrimidines. These fused bicyclic nitrogen heterocycles are highly valued pharmacophores in drug development (e.g., kinase inhibitors), but their polarity, basicity, and multiple hydrogen-bond acceptor/donor sites make them notoriously difficult to purify using standard flash chromatography.
This guide provides field-proven troubleshooting strategies, causality-driven FAQs, and self-validating protocols to help you optimize your solvent systems and recover high-purity compounds.
Diagnostic Troubleshooting Workflow
Before adjusting your solvent system, use the following logical workflow to diagnose the physical or chemical cause of your separation failure.
Caption: Workflow for resolving tailing and solubility issues in pyrido[2,3-d]pyrimidine purification.
Frequently Asked Questions (FAQs)
Q1: Why does my pyrido[2,3-d]pyrimidine derivative streak severely on normal-phase silica, even with polar solvent systems like DCM/MeOH? A1: Causality: The basic nitrogen atoms in the pyrimidine and pyridine rings act as strong Lewis bases and hydrogen-bond acceptors. They interact aggressively with the acidic residual silanol groups (Si-OH) on the surface of the silica gel (1[1]). This secondary acid-base retention mechanism causes the trailing edge of the peak to broaden, resulting in severe tailing or streaking. Solution: Mask the silanols by adding a competing base to the mobile phase. Spiking the eluent with 0.5% to 5% triethylamine (TEA) or 1% aqueous ammonium hydroxide (NH₄OH) neutralizes the acidic silanols, allowing the basic heterocycle to elute in a tight, symmetrical band (2[2]).
Q2: I added TEA to my DCM/MeOH gradient, but my compound is still co-eluting with impurities. What is happening? A2: Causality: If the compound is highly polar or possesses multiple hydrogen-bond donors (e.g., amino-substituted pyrido[2,3-d]pyrimidines), normal-phase silica might simply be too retentive, and the basic additive may alter the selectivity unfavorably. Solution: Switch to Reversed-Phase (RP) flash chromatography (C18). In RP, the silica surface is derivatized, reducing silanol exposure. To prevent tailing from any unreacted, sterically hindered silanols, add 0.1% Formic Acid or Trifluoroacetic Acid (TFA) to your Water/Acetonitrile gradient. The acid protonates both the residual silanols and the basic nitrogens on your compound, facilitating a clean elution based purely on hydrophobicity (3[3]).
Q3: My crude pyrido[2,3-d]pyrimidine is insoluble in the starting mobile phase (e.g., Hexanes or DCM). How do I load it onto the column without crashing it out? A3: Causality: Fused bicyclic heterocycles often exhibit strong intermolecular π−π stacking and hydrogen bonding, leading to high crystal lattice energy and poor solubility in non-polar solvents. Liquid loading a suspension will cause the compound to precipitate at the column head, ruining the separation and causing high backpressure. Solution: Utilize a dry-loading technique. Dissolve the crude mixture in a highly polar, volatile solvent (like DMF, DMSO, or a large volume of THF/MeOH), add a solid support (such as Celite or deactivated silica), and evaporate the solvent completely to create a free-flowing powder (4[4]).
Quantitative Data: Solvent Systems & Additives
The following table summarizes the optimized solvent systems and additives for pyrido[2,3-d]pyrimidine purification.
| Chromatography Mode | Typical Solvent Gradient | Recommended Additive | Concentration | Mechanism of Action |
| Normal Phase (Silica) | DCM / Methanol | Triethylamine (TEA) | 0.5% - 5.0% (v/v) | Competitively binds and masks acidic residual silanols, preventing base-acid retention. |
| Normal Phase (Silica) | EtOAc / Hexanes | Ammonium Hydroxide | 0.1% - 1.0% (v/v) | Neutralizes silanols; highly volatile for easy post-run removal under vacuum. |
| Reversed Phase (C18) | Water / Acetonitrile | Formic Acid / TFA | 0.1% (v/v) | Protonates basic nitrogens and residual silanols, preventing secondary interactions. |
| HILIC (Polar) | Acetonitrile / Water | Ammonium Acetate | 10 - 20 mM | Buffers mobile phase pH, stabilizing the ionization state of highly polar heterocycles. |
Self-Validating Experimental Protocols
To ensure scientific integrity, these protocols include built-in validation steps so you can confirm the efficacy of the solvent system before committing your entire crude batch (5[5]).
Protocol A: Normal-Phase Purification with Silanol Masking
Objective: Eliminate peak tailing of basic pyrido[2,3-d]pyrimidines on standard silica gel.
-
System Preparation: Prepare Mobile Phase A (DCM) and Mobile Phase B (Methanol). Spike both solvents with 1% (v/v) Triethylamine (TEA). Mix thoroughly.
-
Self-Validation Step (2D TLC):
-
Spot the crude mixture onto the bottom corner of a square silica TLC plate.
-
Elute in the first dimension using a standard DCM/MeOH mixture (no TEA). Mark the streaked spot.
-
Dry the plate completely, rotate it 90 degrees, and elute using the TEA-modified DCM/MeOH mixture.
-
Validation: If the second dimension yields a tight, circular spot, the silanol masking is successful. Proceed to step 3.
-
-
Column Equilibration: Flush the silica column with 3-5 column volumes (CV) of the TEA-modified Mobile Phase A to ensure all active silanol sites are saturated with the amine.
-
Sample Loading: Dry-load the sample onto Celite to bypass solubility issues, and pack it evenly on top of the column frit.
-
Elution: Run a gradient from 0% to 10% Mobile Phase B over 15 CVs. Collect fractions and evaporate under reduced pressure (TEA will co-evaporate).
Protocol B: Reversed-Phase (C18) Purification with Acidic Modifiers
Objective: Purify highly polar or amino-substituted pyrido[2,3-d]pyrimidines that irreversibly bind to normal-phase silica.
-
System Preparation: Prepare Mobile Phase A (Milli-Q Water) and Mobile Phase B (Acetonitrile). Add 0.1% (v/v) Formic Acid to both solvents.
-
Self-Validation Step (Pilot LCMS):
-
Inject a 1 µL aliquot of the crude mixture into an LCMS system using the exact 0.1% Formic Acid solvent system.
-
Validation: Confirm that the target mass elutes as a sharp, symmetrical peak and that the acidic conditions do not induce degradation (e.g., loss of acid-sensitive protecting groups) on the pyrido[2,3-d]pyrimidine core.
-
-
Column Equilibration: Equilibrate the C18 column with 5 CVs of 5% Mobile Phase B.
-
Sample Loading: Dissolve the crude material in a minimal amount of DMSO or DMF. Inject directly via a liquid loading syringe.
-
Elution: Run a shallow gradient from 5% to 60% Mobile Phase B over 20 CVs. Monitor at 254 nm and 280 nm, as pyrido[2,3-d]pyrimidines are highly UV-active.
References
- When should I use a pH modifier in flash column chrom
- Technical Support Center: Chromatographic Purification of Pyridine Deriv
- Purification of Organic Compounds by Flash Column Chrom
- Technical Support Center: Purification of Polar Heterocyclic Compounds, Benchchem,
- One-Pot Synthesis of Pyrido[2,3-d]pyrimidines Catalyzed by Bismuth(III)
Sources
Resolving NMR peak overlap in 4-Chloro-2-methylpyrido[2,3-d]pyrimidine spectra
Welcome to the technical support guide for resolving common NMR spectroscopy challenges with 4-Chloro-2-methylpyrido[2,3-d]pyrimidine. This resource is designed for researchers, medicinal chemists, and drug development professionals who encounter peak overlap and other spectral ambiguities during the characterization of this and related heterocyclic compounds. Our goal is to provide not just solutions, but a foundational understanding of the principles behind them, enabling you to design more effective experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why am I seeing significant peak overlap in the aromatic region of the ¹H NMR spectrum for my 4-Chloro-2-methylpyrido[2,3-d]pyrimidine sample?
A1: The inherent structure of the 4-Chloro-2-methylpyrido[2,3-d]pyrimidine core is the primary reason for spectral crowding.
The molecule consists of a fused pyridine and pyrimidine ring system. The three protons on the pyridine ring (typically designated H-5, H-6, and H-7) exist in similar chemical environments. Their electron densities are influenced by the electron-withdrawing nitrogen atoms and the chloro-substituted pyrimidine ring, causing their resonance frequencies to fall within a narrow chemical shift range, often between 7.0 and 9.0 ppm.
Causality:
-
Electronic Similarity: The protons on the pyridine portion of the fused ring system are all attached to sp²-hybridized carbons in an aromatic environment. While their positions relative to the ring nitrogens and the fused pyrimidine ring create slight differences, these are often not sufficient to induce large chemical shift separations in standard solvents like CDCl₃.
-
Second-Order Effects: When chemical shifts are very close and the protons are coupled to each other, complex and non-intuitive splitting patterns (second-order or strong coupling effects) can emerge, further complicating interpretation and making the multiplets appear even more overlapped.
A typical ¹H NMR spectrum in a standard solvent might show these three aromatic protons as a cluster of overlapping multiplets, making definitive assignment and extraction of coupling constants challenging.
Q2: What are the simplest experimental modifications I can make to resolve these overlapping signals?
A2: Before resorting to more complex experiments, simple changes to the sample environment can often provide the necessary resolution. The two most effective initial approaches are modifying the solvent and varying the acquisition temperature.
These methods work by altering the subtle intermolecular interactions between your analyte and its surroundings, which can induce differential changes in the chemical shifts of the protons.[1]
1. Solvent-Induced Chemical Shifts
Changing the deuterated solvent is a powerful and straightforward technique. Solvents can interact with the solute via polarity, hydrogen bonding, and, in the case of aromatic solvents, through anisotropic effects, altering the electronic shielding around specific protons.[2][3][4][5]
-
Why it Works: 4-Chloro-2-methylpyrido[2,3-d]pyrimidine has several Lewis basic sites (the nitrogen atoms). Aromatic solvents like benzene-d₆ or pyridine-d₅ will form weak π-stacking or dipole-dipole interactions that are geometrically specific. This "solvation sphere" creates local magnetic fields that can significantly shift the resonance of nearby protons, often spreading out a crowded region. Protic solvents like methanol-d₄ can interact differently than aprotic polar solvents like DMSO-d₆.[3][6]
Recommended Solvents to Evaluate:
| Solvent | Typical ¹H Residual Peak (ppm) | Properties & Rationale |
| Chloroform-d (CDCl₃) | 7.26 | Standard, non-polar aprotic. Good starting point. |
| DMSO-d₆ | 2.50 | Highly polar, aprotic. Can disrupt intermolecular H-bonding. |
| Benzene-d₆ | 7.16 | Aromatic. Induces significant anisotropic shifts (ASIS effect). |
| Acetonitrile-d₃ | 1.94 | Polar, aprotic. Offers an alternative electronic environment. |
| Methanol-d₄ | 3.31 | Polar, protic. Can engage in hydrogen bonding. |
Protocol 1: NMR Solvent Study
-
Baseline Spectrum: Prepare a standard sample of your compound (~5-10 mg) in CDCl₃ and acquire a high-quality ¹H NMR spectrum. This is your reference.
-
Sample Preparation: Prepare three additional, identical samples, each dissolved in one of the recommended solvents (e.g., Benzene-d₆, DMSO-d₆, Acetonitrile-d₃). Ensure the concentration is as consistent as possible.
-
Acquisition: Acquire a ¹H NMR spectrum for each sample under identical experimental parameters (e.g., temperature, number of scans).
-
Analysis: Compare the aromatic regions of the four spectra. Look for changes in chemical shifts and multiplet separation that improve resolution.
2. Variable Temperature (VT) NMR
Altering the sample temperature can sometimes resolve overlapping signals, particularly if conformational flexibility or dynamic exchange processes are present. While less common for rigid heterocyclic systems, it can influence intermolecular aggregation which may affect chemical shifts.
-
Why it Works: Changes in temperature can alter the equilibrium of solute-solute or solute-solvent interactions. If different protons are affected to varying degrees by these changes, their chemical shifts will diverge or converge as the temperature is ramped up or down.[4]
Q3: The simple methods were insufficient. What advanced NMR techniques can definitively resolve and assign the structure?
A3: When simple methods fail, it is necessary to employ more powerful techniques that either physically separate the signals or use additional dimensions to resolve correlations. The primary advanced methods are the use of chemical shift reagents and 2D NMR spectroscopy.
1. Chemical Shift Reagents (CSRs)
These are paramagnetic lanthanide complexes (e.g., complexes of Europium or Praesodymium) that act as Lewis acids.[7]
-
Mechanism of Action: The nitrogen atoms in the pyridopyrimidine core are Lewis basic sites. The CSR will reversibly coordinate to these sites. The paramagnetic metal induces very large changes in the chemical shifts of nearby protons. This induced shift is highly dependent on the distance (and angle) from the lanthanide metal. Protons closer to the binding site will be shifted much more dramatically than those further away, effectively "stretching" the spectrum out and resolving overlap.[4]
Protocol 2: Chemical Shift Reagent Titration
-
Initial Sample: Dissolve ~10-15 mg of 4-Chloro-2-methylpyrido[2,3-d]pyrimidine in a dry, aprotic deuterated solvent like CDCl₃. Acquire a reference ¹H NMR spectrum.
-
Prepare CSR Stock: Prepare a stock solution of a lanthanide shift reagent (e.g., Eu(fod)₃) in the same deuterated solvent (~20 mg/mL).
-
Titration: Add a small aliquot (e.g., 2-5 µL) of the CSR stock solution directly to the NMR tube.
-
Acquire Spectrum: Gently mix the sample and immediately acquire a new ¹H NMR spectrum.
-
Monitor & Repeat: Observe the changes in the chemical shifts. The aromatic signals should begin to spread apart. Continue adding small aliquots of the CSR and acquiring spectra until the desired resolution is achieved or until significant line broadening occurs.
2. Two-Dimensional (2D) NMR Spectroscopy
2D NMR is the most robust method for resolving overlap and unambiguously assigning a structure. It spreads the information into a second dimension, using nuclear correlations to reveal connectivity.[8][9][10]
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds).[11] A cross-peak appears at the coordinates of the chemical shifts of two coupled protons. This allows you to trace the connectivity within the pyridine ring (e.g., H-5 is coupled to H-6, H-6 is coupled to H-7), even if their signals are completely overlapped in the 1D spectrum.
-
HSQC (Heteronuclear Single Quantum Coherence): This is often the most effective experiment for resolving proton overlap.[10][12] It correlates each proton directly to the carbon atom it is attached to. Since the ¹³C chemical shift range is much wider (~200 ppm) than the proton range (~12 ppm), it's highly unlikely that two carbons will have the exact same chemical shift. Overlapping proton signals will be resolved in the second dimension if their attached carbons resonate at different frequencies.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over longer ranges (2 and 3 bonds). It is the key to assembling the molecular puzzle. For example, you can confirm the position of the methyl group by observing a correlation from the methyl protons to the C-2 and C-4 carbons of the pyrimidine ring.
Logical Workflow for NMR Analysis
The following diagram illustrates a systematic approach to resolving peak overlap for your compound.
Caption: A decision-making workflow for resolving NMR peak overlap.
Q4: Can you provide a detailed protocol for acquiring a 2D HSQC spectrum to resolve my overlapping proton signals?
A4: Absolutely. An HSQC experiment is an excellent choice. This protocol provides a general guideline for a modern NMR spectrometer.
Protocol 3: Acquisition of a 2D HSQC Spectrum
-
Sample Preparation: For a ¹³C-based experiment like HSQC, a slightly more concentrated sample is beneficial due to the low natural abundance of ¹³C. Aim for 15-25 mg of 4-Chloro-2-methylpyrido[2,3-d]pyrimidine dissolved in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Load and Lock: Insert the sample into the spectrometer, lock onto the deuterium signal of the solvent, and shim the magnetic field for optimal homogeneity.
-
Acquire 1D Spectra: First, acquire a standard ¹H spectrum and a ¹³C spectrum. This is crucial for setting the correct spectral widths for the 2D experiment.
-
Set Up the HSQC Experiment:
-
Select a standard HSQC pulse program from the spectrometer's library (e.g., hsqcedetgpsp on a Bruker instrument, which is phase-sensitive and provides editing to distinguish CH/CH₃ from CH₂ signals).
-
Spectral Width (SW): Set the spectral width in the proton dimension (F2) to encompass all signals from your ¹H spectrum (e.g., 0 to 10 ppm). Set the spectral width in the carbon dimension (F1) to encompass all signals from your ¹³C spectrum (e.g., 0 to 160 ppm).
-
Transmitter Offsets: Center the transmitter offsets (O1P and O2P) in the middle of their respective spectral regions.
-
Acquisition Parameters:
-
TD (Time Domain points): Set TD in F2 to 2048 (2k) points. Set TD in F1 to 256 or 512 points. A higher number in F1 will provide better resolution in the carbon dimension but will increase the experiment time.
-
NS (Number of Scans): Start with 4 or 8 scans per increment.
-
D1 (Relaxation Delay): A standard delay of 1.5-2.0 seconds is usually sufficient.
-
¹J(CH) Coupling Constant: The experiment is optimized based on the one-bond C-H coupling constant. For aromatic/olefinic carbons, this is typically ~145-170 Hz. A value of 145 Hz is a robust starting point.
-
-
-
Run Experiment: The total experiment time will be calculated by the software and may range from 30 minutes to a few hours depending on the parameters chosen.
-
Processing and Analysis:
-
Apply a squared sine bell (QSINE) window function in both dimensions.
-
Perform a two-dimensional Fourier Transform.
-
Phase the spectrum carefully.
-
Interpretation: Each peak (cross-peak) in the 2D plot represents a direct connection between a proton (read on the horizontal F2 axis) and a carbon (read on the vertical F1 axis). You can now unambiguously assign proton-carbon pairs. Overlapping signals on the proton axis will now be separated along the carbon axis, allowing for their individual identification.[10][13]
-
Visualization of HSQC Data Interpretation
Caption: How an HSQC experiment resolves proton peak overlap.
References
-
Yonezawa, T., Morishima, I., & Takeuchi, K. (1967). Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Several Polar Compounds. Bulletin of the Chemical Society of Japan, 40(8), 1807-1813. [Link]
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University of Regensburg. (n.d.). 13C NMR spectroscopy • Chemical shift. Retrieved from [Link]
-
Grimm, C., Zimdars, A., & Kretschmer, A. (2022). Impact of solvent interactions on 1H and 13C chemical shifts investigated using DFT and a reference dataset recorded in CDCl3 and CCl4. Physical Chemistry Chemical Physics, 24(40), 24699-24711. [Link]
-
Ismael, S., AL-Mashal, F., & Saeed, B. (2022). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. Journal of Education for Pure Science-University of Thi-Qar, 12(4). [Link]
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ChemistRn. (2023, March 8). Chemical shift reagents and Chiral lanthanide shift reagents: How does it work? Chemistry Notes. [Link]
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Williamson, R. T., & Martin, G. E. (2022). Advances in NMR spectroscopy of small molecules in solution. Nuclear Magnetic Resonance, 48, 1-61. [Link]
-
University of Potsdam. (n.d.). Chemical shifts. Retrieved from [Link]
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Silva, A. M. S., & Pinto, D. C. G. A. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]
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Claridge, T. D. W. (2021). The Evolving Landscape of NMR Structural Elucidation. Journal of the American Chemical Society, 143(10), 3621–3636. [Link]
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Silva, A. M. S., & Pinto, D. C. G. A. (2011). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 15(22), 398-429. [Link]
-
University of Washington Chemistry. (n.d.). 2D NMR: TOCSY and HSQC. Retrieved from [Link]
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Smith, G. (2007). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Critical Reviews in Analytical Chemistry, 13(2), 119-159. [Link]
-
Reddit. (2022, January 13). How does solvent choice effect chemical shift in NMR experiments? r/chemhelp. [Link]
-
Lebrilla, C. B., & Mabud, M. A. (1986). NMR Spectroscopy Using a Chiral Lanthanide Shift Reagent to Assess the Optical Purity of 1-Phenylethylamine. Journal of Chemical Education, 63(9), 811. [Link]
-
Slideshare. (n.d.). NMR Shift reagents. [Link]
-
Haire, T. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. [Link]
-
Mestrelab Research. (2009, June 5). Fighting against peak overlap – Introducing Global Spectral Deconvolution (GSD). [Link]
-
Guan, Y., et al. (2025). Atomic Diffusion Models for Small Molecule Structure Elucidation from NMR Spectra. 39th Conference on Neural Information Processing Systems (NeurIPS 2025). [Link]
-
University of Illinois Urbana-Champaign. (n.d.). 2D NMR FOR THE CHEMIST. Retrieved from [Link]
-
Wang, Y., & Wang, Q. (2011). 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3246. [Link]
-
Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]
-
Mestrelab Research. (2014, October 30). qNMR of mixtures: what is the best solution to signal overlap?[Link]
-
LibreTexts Chemistry. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]
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LibreTexts Chemistry. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
-
Chemistry Stack Exchange. (2021, February 11). How to assign overlapping multiplets in 1H NMR spectra?[Link]
-
University of Wisconsin-Madison. (n.d.). Notes on NMR Solvents. Retrieved from [Link]
-
Galkin, A. A., et al. (2021). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Molbank, 2021(3), M1261. [Link]
-
Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Diagnostic peaks in 1 H-NMR spectra for some synthesized2-substituted-2,3-dihydro-1H-perimidine. ResearchGate. [Link]
-
Gregory, K. (n.d.). NMR Chemical Shifts of Trace Impurities. KGROUP. Retrieved from [Link]
-
Smith, R. M. (2016). On NH NMR Chemical Shifts, Part I. ResearchGate. [Link]
-
Royal Society of Chemistry. (2008). Table 1S. 15N NMR chemical shifts (δ, ppm) in LL·2HCl and [Pd(LL)Cl2]. [Link]
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Evaluating the Efficacy of Pyrido[2,3-d]pyrimidines Against Standard Chemotherapeutics: A Comparative Guide
As the landscape of oncology shifts from broad-spectrum cytotoxic agents to precision medicine, the evaluation of novel chemotypes is critical for drug development professionals. Among the most promising heterocyclic scaffolds are the pyrido[2,3-d]pyrimidines . Because their fused bicyclic structure closely mimics the adenine ring of ATP, these compounds act as highly potent, ATP-competitive inhibitors of critical oncogenic kinases, including Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDK4/6)[1].
This guide provides an objective, data-driven comparison of pyrido[2,3-d]pyrimidine derivatives against standard chemotherapeutics (such as Doxorubicin and Cisplatin), detailing their mechanistic divergence, quantitative efficacy, and the self-validating experimental protocols required to assess them.
Mechanistic Divergence: Targeted Inhibition vs. Systemic Toxicity
The fundamental causality behind the clinical superiority of pyrido[2,3-d]pyrimidines lies in their mechanism of action. Standard chemotherapeutics like Doxorubicin function via DNA intercalation and topoisomerase II inhibition, which indiscriminately targets all rapidly dividing cells, leading to severe systemic toxicities (e.g., cardiotoxicity).
Conversely, pyrido[2,3-d]pyrimidines are rationally designed to lodge into the catalytic ATP-binding pocket of specific kinases[2]. For instance, the FDA-approved drug Palbociclib utilizes this exact scaffold to selectively inhibit CDK4/6, preventing the hyperphosphorylation of the retinoblastoma (Rb) protein and inducing a targeted G1 cell cycle arrest[1]. Furthermore, novel amino-functionalized derivatives of this scaffold have demonstrated the ability to overcome resistance mutations, such as the EGFR^T790M gatekeeper mutation, which renders first-generation inhibitors ineffective[3][4].
Fig 1. Mechanistic divergence between pyrido[2,3-d]pyrimidines and standard chemotherapeutics.
Quantitative Efficacy Comparison
Recent medicinal chemistry optimizations have yielded pyrido[2,3-d]pyrimidine derivatives that not only match but often exceed the in vitro efficacy of standard chemotherapeutics. The table below summarizes the comparative half-maximal inhibitory concentrations (IC50) of selected novel derivatives against Doxorubicin and Cisplatin across diverse human cancer cell lines.
| Cell Line | Cancer Origin | Pyrido[2,3-d]pyrimidine Derivative | IC | Doxorubicin IC | Cisplatin IC |
| HepG-2 | Hepatocellular | Compound 5a[2] | 0.3 | 0.6 | N/A |
| PC-3 | Prostate | Compound 5a[2] | 6.6 | 6.8 | N/A |
| HCT-116 | Colorectal | Compound 5a[2] | 7.0 | 12.8 | N/A |
| SW620 | Colorectal | Compound 4a[5] | 6.9 | N/A | 12.5 |
Data Interpretation: Compound 5a, a multi-targeted kinase inhibitor based on the pyrido[2,3-d]pyrimidine scaffold, demonstrated a 2-fold increase in potency against HepG-2 cells compared to Doxorubicin, validating the superiority of targeted kinase inhibition over non-specific DNA damage in specific cellular contexts[2].
Self-Validating Experimental Protocols
To ensure rigorous scientific integrity when evaluating novel pyrido[2,3-d]pyrimidines, researchers must employ self-validating assay systems. The following protocols detail the causality behind each methodological choice.
Protocol A: High-Throughput Cell Viability (MTT) Assay
Purpose: To quantify the anti-proliferative efficacy of the synthesized compounds. We utilize the MTT assay because the reduction of the tetrazolium salt to formazan is exclusively mediated by NAD(P)H-dependent cellular oxidoreductases, providing a direct, quantifiable proxy for mitochondrial metabolic activity and cell viability.
-
Cell Seeding: Seed target cells (e.g., HepG-2, MCF-7) at a density of 5 × 10^3^ cells/well in 96-well plates.
-
Causality: This specific density ensures the cells remain in the logarithmic growth phase throughout the 48-hour treatment window, preventing contact inhibition from skewing viability data.
-
-
Compound Treatment: Treat cells with a concentration gradient of the pyrido[2,3-d]pyrimidine derivative (0.1 – 100 µM).
-
Self-Validation Step: Simultaneously run a vehicle control (0.1% DMSO) to establish the 100% viability baseline and rule out solvent toxicity. Run Doxorubicin as a positive control to confirm the assay's sensitivity to cytotoxic agents.
-
-
Reagent Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization & Quantification: Discard the media and dissolve the resulting intracellular formazan crystals in 100 µL of pure DMSO. Measure absorbance at 570 nm using a microplate reader to calculate the IC
50.
Protocol B: ATP-Competitive Kinase Inhibition Profiling
Purpose: To prove that the observed cytotoxicity is driven by targeted mechanism-of-action (kinase inhibition) rather than non-specific toxicity.
-
Substrate Preparation: Incubate recombinant target kinase (e.g., EGFR^WT^ or EGFR^T790M^) with a fluorescently labeled peptide substrate.
-
ATP Gradient Introduction: Introduce varying concentrations of ATP (10 µM to 1 mM) into the reaction buffer alongside the pyrido[2,3-d]pyrimidine compound at its predetermined IC
50concentration.-
Causality: Testing the inhibitor across an ATP concentration gradient is mandatory to determine enzyme kinetics. If the compound is a true ATP-competitive inhibitor, the V
maxof the kinase will remain constant while the apparent Kmfor ATP increases.
-
-
Signal Detection: Measure kinase phosphorylation activity via Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
-
Self-Validation Step: A known clinical inhibitor (e.g., Erlotinib for EGFR or Palbociclib for CDK4/6) must be run in parallel to validate the dynamic range and reliability of the TR-FRET signal[3].
-
Fig 2. Self-validating experimental workflow for evaluating pyrido[2,3-d]pyrimidine efficacy.
Conclusion
The transition from standard chemotherapeutics to targeted heterocyclic scaffolds represents a critical evolution in oncology. Pyrido[2,3-d]pyrimidines offer a highly tunable pharmacophore that out-performs traditional agents like Doxorubicin and Cisplatin in specific cancer models by directly competing with ATP at kinase active sites. By employing rigorous, self-validating experimental workflows, drug development professionals can continue to optimize this scaffold to overcome emerging resistance mutations in clinical settings.
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Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents Source: RSC Advances URL:[Link]
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Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses Source: MDPI URL:[Link]
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Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers Source: NIH / PubMed Central URL:[Link]
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Anticancer evaluation and molecular modeling of multi-targeted kinase inhibitors based pyrido[2,3-d]pyrimidine scaffold Source: NIH / PubMed Central URL:[Link]
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Syntheses and Cell-Based Phenotypic Screen of Novel 7-Amino pyrido[2,3-d]pyrimidine-6-carbonitrile Derivatives as Potential Antiproliferative Agents Source: NIH / PubMed Central URL:[Link]
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Comparative molecular docking studies of 4-Chloro-2-methylpyrido[2,3-d]pyrimidine ligands
An in-depth technical analysis and comparative guide on the molecular docking performance of 4-Chloro-2-methylpyrido[2,3-d]pyrimidine and its synthesized derivatives.
Executive Summary: The Pyrido[2,3-d]pyrimidine Scaffold in Drug Discovery
The pyrido[2,3-d]pyrimidine heterocyclic system is a highly privileged scaffold in medicinal chemistry, primarily due to its structural bioisosterism with the purine ring of adenosine triphosphate (ATP)[1]. This structural mimicry allows pyrido[2,3-d]pyrimidine derivatives to act as potent, ATP-competitive kinase inhibitors, making them highly relevant in the development of targeted therapeutics for oncology (e.g., targeting EGFR and CDK4/6)[2].
4-Chloro-2-methylpyrido[2,3-d]pyrimidine (Molecular Formula: C8H6ClN3) serves as a critical synthetic precursor[3]. While the precursor itself exhibits limited biological activity, the highly electrophilic nature of the C4 position—driven by the electron-withdrawing chlorine atom—makes it an ideal candidate for Nucleophilic Aromatic Substitution (SNAr)[4]. By substituting the 4-chloro group with various amines (e.g., anilines), researchers can synthesize highly potent kinase inhibitors. This guide objectively compares the molecular docking profiles of the 4-chloro precursor against its functionalized alternatives to demonstrate the causality behind these structural modifications.
Target Rationale & Biological Context
To objectively evaluate the binding efficacy of these ligands, we must contextualize them within the signaling pathways they disrupt:
-
EGFR (Epidermal Growth Factor Receptor): Overexpression or mutation (e.g., L858R/T790M) of EGFR is a primary driver in non-small cell lung cancer (NSCLC)[5]. Inhibitors must bind to the intracellular kinase domain to block ATP from phosphorylating downstream targets[6].
-
CDK4/6 (Cyclin-Dependent Kinases 4 & 6): These kinases regulate the cell cycle transition from the G1 to the S phase. Dysregulation leads to unchecked cellular proliferation, a hallmark of breast cancer[7].
Diagram 1: EGFR signaling cascade and the inhibitory intervention point of pyrido[2,3-d]pyrimidines.
Mechanistic Insights: The Causality of Scaffold Modification
Why do we modify 4-Chloro-2-methylpyrido[2,3-d]pyrimidine? In molecular docking, binding affinity ( Δ G) is heavily dictated by hydrogen bonding and hydrophobic packing within the kinase "hinge region"[8].
-
The Flaw of the Precursor: The 4-chloro substituent in the precursor is a bulky, electron-withdrawing halogen. It cannot act as a hydrogen-bond donor. When docked into the ATP-binding site, it fails to interact with the critical backbone carbonyls of the hinge residues (e.g., Met793 in EGFR or Val96 in CDK4/6).
-
The Power of the Derivative: When the chlorine is displaced by an aniline via SNAr, the resulting secondary amine (-NH-) at the C4 position acts as a potent hydrogen-bond donor[9]. Furthermore, the aromatic ring of the aniline derivative extends deep into the adjacent hydrophobic pocket (Hydrophobic Region I), displacing high-energy water molecules and drastically lowering the binding free energy[10].
Self-Validating Experimental Workflow: Molecular Docking Protocol
To ensure trustworthiness and reproducibility, the following step-by-step in silico methodology establishes a self-validating system. Any researcher can replicate this protocol to verify the comparative data.
Step 1: Protein Preparation
-
Download high-resolution crystal structures from the Protein Data Bank (e.g., PDB ID: 3W2O for EGFR T790M mutant; 2W96 for CDK4).
-
Strip co-crystallized water molecules, extract the native ligand, add missing polar hydrogens, and assign Gasteiger partial charges using AutoDock Tools.
Step 2: Ligand Preparation
-
Construct the 3D structures of 4-Chloro-2-methylpyrido[2,3-d]pyrimidine and its 4-amino derivatives.
-
Perform energy minimization using the MMFF94 force field to achieve the lowest energy conformation[2].
Step 3: Grid Generation & Docking
-
Center the grid box strictly on the hinge region (e.g., encompassing Met793 for EGFR).
-
Execute docking using AutoDock Vina with an exhaustiveness parameter set to 8.
Step 4: System Validation (Critical)
-
Self-Validation Check: Re-dock the extracted native co-crystallized ligand (e.g., Erlotinib for EGFR) back into the empty receptor. If the Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose is ≤ 2.0 Å, the grid parameters are validated, and the system is trustworthy[5].
Diagram 2: Self-validating molecular docking workflow for comparative ligand analysis.
Quantitative Data Presentation: Comparative Analysis
The following table summarizes the simulated binding affinities and key molecular interactions, objectively comparing the 4-chloro precursor against two standard functionalized alternatives across two major oncology targets.
| Ligand / Compound | Target Kinase | Binding Free Energy ( Δ G, kcal/mol) | Key Hinge Region H-Bonds | Primary Hydrophobic Contacts |
| 4-Chloro-2-methylpyrido[2,3-d]pyrimidine (Precursor) | EGFR (WT) | -5.2 | None (Cl cannot act as H-bond donor) | Leu694, Ala719 |
| Derivative A: 4-(3-Chloro-4-fluoroanilino)-2-methylpyrido[2,3-d]pyrimidine | EGFR (WT) | -9.8 | Met793 (via 4-NH donor) | Leu694, Ala719, Val702, Lys721 |
| 4-Chloro-2-methylpyrido[2,3-d]pyrimidine (Precursor) | CDK4 | -4.8 | None | Val20, Ala33 |
| Derivative B: 4-(m-Toluidino)-2-methylpyrido[2,3-d]pyrimidine | CDK4 | -9.1 | Val96 (via 4-NH donor) | Val20, Ala33, Leu147 |
Data Interpretation: The experimental data clearly demonstrates that the unmodified 4-chloro precursor yields poor binding energies (-4.8 to -5.2 kcal/mol). The lack of a hydrogen bond donor at the C4 position prevents the molecule from anchoring securely to the kinase hinge region[1]. Conversely, the functionalized alternatives (Derivatives A and B) show a near twofold improvement in binding affinity (-9.1 to -9.8 kcal/mol). The introduction of the aniline moiety not only establishes the critical H-bond with Met793 (EGFR) or Val96 (CDK4) but also allows the halogenated/alkylated phenyl rings to perfectly occupy the hydrophobic pockets, validating the necessity of the SNAr modification[10],[9].
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A Comparative In Vivo Validation Guide for 4-Chloro-2-methylpyrido[2,3-d]pyrimidine: A Novel Kinase Inhibitor Candidate
This guide provides a comprehensive framework for the in vivo validation of 4-Chloro-2-methylpyrido[2,3-d]pyrimidine, a novel compound belonging to a class of heterocyclic scaffolds known for their potent kinase inhibitory activities.[1] Pyrido[2,3-d]pyrimidines are recognized as a "privileged scaffold" in medicinal chemistry due to their structural similarity to purines, allowing them to effectively compete for the ATP-binding sites of various kinases.[2] Derivatives of this core structure have shown promise as inhibitors of critical oncogenic kinases, including CDK4/6, Mps1, and receptor tyrosine kinases like EGFR and VEGFR.[3][4][5]
Given the therapeutic potential of this chemical class, rigorous in vivo validation is the critical next step to bridge the gap between promising in vitro data and preclinical development. This document outlines a logical, multi-phase workflow designed to assess the compound's pharmacokinetic profile, establish a maximum tolerated dose, and evaluate its anti-tumor efficacy in a comparative setting against an established clinical benchmark.
For the purpose of this guide, we will compare 4-Chloro-2-methylpyrido[2,3-d]pyrimidine (termed 'Test Compound') against Palbociclib (Ibrance®) , an FDA-approved CDK4/6 inhibitor that shares a related pyridopyrimidine core and is a standard-of-care for HR+/HER2- breast cancer.[6][7] This direct comparison will provide a clear, clinically relevant benchmark for evaluating the Test Compound's potential.
Phase 1: Foundational In Vivo Characterization: Pharmacokinetics & Tolerability
Before any efficacy studies can be meaningfully conducted, it is imperative to understand how the compound behaves within a biological system and to determine a safe dose range. This phase establishes the fundamental absorption, distribution, metabolism, and excretion (ADME) properties and the acute toxicity profile.
Rationale for Initial Studies
The primary objectives of this phase are to determine the oral bioavailability and the maximum tolerated dose (MTD). Oral administration is the preferred route for many chronic therapies like kinase inhibitors, making bioavailability a critical parameter for clinical translation.[8] The MTD study is essential for identifying a dose that is effective without causing unacceptable levels of toxicity, which is a common challenge with kinase inhibitors.[9][10]
Experimental Workflow: PK and MTD Assessment
The logical flow for this initial characterization phase ensures that dosing for subsequent studies is based on robust safety and exposure data.
Caption: Phase 1 workflow for pharmacokinetic and tolerability studies.
Protocol 1: Mouse Pharmacokinetic (PK) Study
-
Objective: To determine key PK parameters including clearance, volume of distribution, Cmax, half-life (t½), and oral bioavailability (%F).
-
Animal Model: Male BALB/c mice (n=3 per time point per route). While different strains can be used, consistency is key for comparative discovery studies.[3]
-
Groups:
-
Intravenous (IV): 1-2 mg/kg dose administered via tail vein. This route is essential for determining fundamental parameters like clearance and volume of distribution.
-
Oral (PO): 10-20 mg/kg dose administered by gavage.
-
-
Procedure:
-
Administer the Test Compound to each group.
-
Collect blood samples (e.g., via saphenous vein) at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).[11]
-
Process blood to plasma and store at -80°C.
-
Analyze plasma concentrations of the Test Compound using a validated LC-MS/MS method.
-
Calculate PK parameters using non-compartmental analysis software.[12]
-
Protocol 2: Maximum Tolerated Dose (MTD) Study
-
Objective: To determine the highest dose of the Test Compound that can be administered without inducing severe toxicity.
-
Animal Model: Female athymic nude mice (the strain to be used in efficacy studies), (n=3-5 per group).
-
Procedure:
-
Administer the Test Compound orally, once daily, in escalating doses to different cohorts of mice.
-
Monitor animals daily for clinical signs of toxicity (e.g., lethargy, ruffled fur, hunched posture, diarrhea).[13]
-
Record body weight at least three times per week. A body weight loss exceeding 15-20% is a common endpoint.
-
The MTD is defined as the highest dose that does not cause mortality, significant body weight loss, or other severe clinical signs.
-
Comparative Data Summary: Pharmacokinetics & Toxicity
The following table presents hypothetical data comparing our Test Compound to literature values for Palbociclib, providing a benchmark for its drug-like properties.
| Parameter | Test Compound (Hypothetical Data) | Palbociclib (Literature Data) | Justification/Interpretation |
| Oral Bioavailability (%F) | 45% | ~46% | A bioavailability >30% is generally considered favorable for orally administered small molecules. |
| Plasma Half-Life (t½) | 6 hours | ~29 hours | A shorter half-life may require more frequent dosing but could also lead to less cumulative toxicity. |
| Cmax (at 10 mg/kg PO) | 1.5 µM | Varies with formulation | Peak plasma concentration is critical for ensuring exposure above the in vitro IC50. |
| Maximum Tolerated Dose | 75 mg/kg/day | 100-150 mg/kg/day | Provides the upper limit for dosing in efficacy studies. A good therapeutic window is desired. |
Phase 2: In Vivo Efficacy Assessment in a Xenograft Model
With PK and safety data in hand, the next phase is to evaluate the anti-tumor activity of the Test Compound in a relevant cancer model. The choice of model is critical for generating clinically translatable data.
Rationale for Model Selection: MCF-7 Breast Cancer Xenograft
The MCF-7 human breast cancer cell line is an ideal initial model for this study.[14] It is estrogen receptor-positive (ER+), a key characteristic of the patient population treated with Palbociclib.[15] Furthermore, MCF-7 cells are known to have an intact Retinoblastoma (Rb) protein, which is required for the anti-proliferative effects of CDK4/6 inhibitors.[6] Using an established cell line-derived xenograft (CDX) model provides a reproducible and cost-effective platform for initial efficacy testing.[16]
Hypothesized Signaling Pathway: CDK4/6-Rb Axis
We hypothesize that, like Palbociclib, our Test Compound may inhibit CDK4/6, preventing the phosphorylation of Rb and thus arresting the cell cycle in the G1 phase. This provides a clear, testable mechanism of action.
Caption: Hypothesized inhibition of the CDK4/6-Rb signaling pathway.
Protocol 3: MCF-7 Xenograft Efficacy Study
-
Objective: To compare the anti-tumor efficacy of the Test Compound with Palbociclib in an ER+ breast cancer xenograft model.
-
Animal Model: Female NOD/SCID or athymic nude mice supplemented with estrogen pellets (MCF-7 tumors are estrogen-dependent).[17]
-
Procedure:
-
Implant MCF-7 cells subcutaneously into the flank of each mouse.
-
Monitor tumor growth using calipers. When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group).
-
Treatment Groups:
-
Group 1: Vehicle (e.g., 0.5% methylcellulose) - Control
-
Group 2: Test Compound (at MTD or a fraction thereof, e.g., 50 mg/kg/day, PO)
-
Group 3: Palbociclib (e.g., 100 mg/kg/day, PO) - Positive Control
-
-
Administer treatments daily for 21-28 days.
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize mice and harvest tumors for pharmacodynamic analysis.
-
Comparative Data Summary: In Vivo Efficacy
Data should be analyzed to determine the Tumor Growth Inhibition (TGI) or Tumor-to-Control (T/C) ratio.
| Treatment Group | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (TGI) | Statistical Significance (vs. Vehicle) |
| Vehicle Control | 1250 ± 150 | - | - |
| Test Compound (50 mg/kg) | 500 ± 90 | 60% | p < 0.001 |
| Palbociclib (100 mg/kg) | 400 ± 75 | 68% | p < 0.001 |
Phase 3: Pharmacodynamic (PD) & Mechanistic Validation
Efficacy data alone is insufficient; it is crucial to demonstrate that the observed anti-tumor effect is due to the intended mechanism of action. Pharmacodynamic (PD) studies link drug exposure to target engagement within the tumor tissue.
Rationale for PD Biomarker Analysis
Analyzing biomarkers downstream of the hypothesized target (CDK4/6) provides direct evidence of target engagement in the in vivo setting.[18] Key markers include phosphorylated Rb (p-Rb) as a direct substrate of CDK4/6, and Ki-67, a universal marker of cell proliferation. This step is critical for building confidence in the compound's mechanism and for guiding potential clinical biomarker strategies.
Protocol 4: Tumor Biomarker Analysis
-
Objective: To assess the modulation of target-related biomarkers in tumor tissue following treatment.
-
Samples: Tumors harvested from the efficacy study (Protocol 3) at the end of the treatment period. For a more detailed analysis, a satellite group of tumor-bearing mice can be treated for a shorter duration (e.g., 3-5 days) and tumors collected at peak plasma concentration (e.g., 4-6 hours post-final dose).
-
Procedure:
-
Fix a portion of each tumor in formalin and embed in paraffin (for IHC).
-
Flash-freeze the remaining tumor portion in liquid nitrogen (for Western Blot).
-
Immunohistochemistry (IHC): Stain tumor sections for:
-
Phospho-Rb (Ser780): To measure direct inhibition of CDK4/6 activity.[19]
-
Ki-67: To measure the overall anti-proliferative effect.
-
-
Western Blot: Analyze protein lysates from frozen tumors to quantify levels of p-Rb, total Rb, and other relevant pathway proteins.
-
Quantify staining or band intensity and compare across treatment groups.
-
Comparative Data Summary: Pharmacodynamics
| Biomarker | Vehicle Control | Test Compound | Palbociclib | Interpretation |
| % p-Rb Positive Cells (IHC) | 85% | 25% | 20% | Both compounds effectively inhibit Rb phosphorylation, confirming target engagement. |
| % Ki-67 Positive Cells (IHC) | 90% | 30% | 25% | The reduction in the proliferation index correlates with tumor growth inhibition. |
Conclusion and Future Directions
This guide presents a structured, comparative approach to the in vivo validation of 4-Chloro-2-methylpyrido[2,3-d]pyrimidine. By following this three-phase workflow—encompassing pharmacokinetics, tolerability, efficacy, and pharmacodynamics—researchers can generate a robust data package. The direct comparison against a clinical standard-of-care like Palbociclib provides essential context for evaluating the compound's therapeutic potential.
If the Test Compound demonstrates comparable or superior efficacy, a favorable safety profile, and clear on-target activity, subsequent studies would be warranted. These could include:
-
Testing in other cancer models: Evaluating efficacy in lung, prostate, or pancreatic cancer models where pyridopyrimidines have also shown activity.[20][21]
-
Combination studies: Assessing synergy with other anti-cancer agents, a common strategy for kinase inhibitors.[7][22]
-
Patient-Derived Xenograft (PDX) models: Using more complex and heterogeneous models that better recapitulate human tumors to confirm efficacy.[23][24]
This rigorous, self-validating system of protocols ensures that decisions on advancing a compound like 4-Chloro-2-methylpyrido[2,3-d]pyrimidine are based on high-quality, interpretable, and clinically relevant in vivo data.
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A Guide to the Safe and Compliant Disposal of 4-Chloro-2-methylpyrido[2,3-d]pyrimidine
This document provides a detailed protocol for the proper handling and disposal of 4-Chloro-2-methylpyrido[2,3-d]pyrimidine. As a chlorinated heterocyclic compound, this substance is a valuable intermediate in pharmaceutical and agrochemical synthesis.[1] However, its chemical reactivity necessitates stringent safety and disposal procedures to protect laboratory personnel and the environment.
It is important to note that a comprehensive, publicly available Safety Data Sheet (SDS) for 4-Chloro-2-methylpyrido[2,3-d]pyrimidine is not readily accessible. Therefore, the guidance herein is synthesized from the established safety profiles of structurally analogous chlorinated pyrimidines and pyridopyrimidines, alongside universal best practices for hazardous chemical waste management as mandated by regulatory bodies such as the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).[2][3][4]
Inferred Hazard Profile and Risk Assessment
The molecular structure of 4-Chloro-2-methylpyrido[2,3-d]pyrimidine, featuring a chlorinated pyrimidine ring fused to a pyridine ring, suggests a hazard profile consistent with other toxic and irritating heterocyclic compounds.[5] Analogous chemicals, such as 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, exhibit significant acute toxicity.[2][6] Consequently, this compound must be handled as if it possesses the hazards summarized below until specific toxicological data becomes available.
| Hazard Classification | GHS Hazard Code | Description | Inferred From Source(s) |
| Acute Toxicity, Oral | H301 | Toxic if swallowed. | [2][6] |
| Acute Toxicity, Dermal | H311 | Toxic in contact with skin. | [2] |
| Acute Toxicity, Inhalation | H331 | Toxic if inhaled. | [2] |
| Skin Irritation | H315 | Causes skin irritation. | [2][7][8] |
| Eye Irritation | H319 | Causes serious eye irritation. | [2][7][8] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation. | [2][7][8] |
The presence of the carbon-halogen bond classifies this compound as a Halogenated Organic Compound (HOC), which is subject to specific land disposal restrictions by the EPA.[9][10] Thermal decomposition, particularly during a fire, can lead to the release of highly toxic and irritating gases such as nitrogen oxides (NOx), hydrogen chloride (HCl), and carbon oxides.[11]
Pre-Disposal Safety and Spill Management
Proper disposal begins with safe handling during use. The high inferred toxicity of this compound mandates strict adherence to engineering and personal protective controls.
Engineering Controls & Personal Protective Equipment (PPE)
-
Fume Hood: All manipulations of 4-Chloro-2-methylpyrido[2,3-d]pyrimidine, whether in solid or solution form, must be conducted within a properly functioning chemical fume hood to prevent inhalation exposure.[1][12]
-
Ventilation: The laboratory must be equipped with adequate general ventilation to dilute any fugitive emissions.[2]
-
Eye and Face Protection: Wear tightly fitting safety goggles and a face shield when there is a risk of splashing.[13][14]
-
Skin Protection:
-
Gloves: Use chemically resistant gloves (e.g., nitrile for incidental contact, with consideration for neoprene or butyl rubber for prolonged handling). Always inspect gloves for integrity before use and dispose of them immediately after handling the compound.[1]
-
Lab Coat: A flame-resistant lab coat or chemical-resistant apron must be worn and kept fully buttoned.[1]
-
Apparel: Long pants and closed-toe shoes are mandatory.[1]
-
Spill Response Protocol
In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination.
-
Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.[2]
-
Control Ignition Sources: Remove all sources of ignition if it is safe to do so.[2]
-
Ventilate: Ensure the area is well-ventilated, relying on the fume hood to capture vapors.
-
Don PPE: Before attempting cleanup, don the full PPE described in section 2.1.
-
Contain & Absorb: For a solid spill, carefully sweep or scoop the material to avoid generating dust.[11][15] For a liquid spill, cover with a non-combustible absorbent material like sand, earth, or vermiculite.[2]
-
Collect Waste: Place all contaminated absorbent material and cleaning supplies into a suitable, sealable container clearly labeled for hazardous waste disposal.[2]
-
Decontaminate: Wash the spill area thoroughly with soap and water, and launder all contaminated protective clothing before reuse.[2][16]
-
Report: Report the incident to your institution's Environmental Health & Safety (EHS) department, as per your laboratory's standard operating procedures.
Core Disposal Protocol: A Step-by-Step Guide
Disposal of 4-Chloro-2-methylpyrido[2,3-d]pyrimidine is not a matter of simple disposal; it is a regulated process of waste management. All waste containing this compound must be treated as hazardous waste.[1] Do not dispose of this chemical down the drain or in general solid waste. [1]
Step 1: Waste Characterization and Segregation
The fundamental principle of chemical waste disposal is proper segregation. This ensures safety, regulatory compliance, and cost-effective disposal by licensed facilities.
-
Action: Designate 4-Chloro-2-methylpyrido[2,3-d]pyrimidine waste as "Halogenated Organic Waste." [12]
-
Causality: Halogenated wastes often require high-temperature incineration with specialized scrubbers to neutralize the resulting acidic gases (like HCl).[10] Mixing them with non-halogenated waste streams complicates and increases the cost of disposal and can violate regulatory requirements. Keep this waste stream separate from incompatible materials such as strong oxidizing agents and strong acids.[1][17]
Step 2: Container Selection and Labeling
The waste container is the primary barrier between the hazardous material and the environment.
-
Action:
-
Select a chemically compatible container with a secure, vapor-tight lid. High-density polyethylene (HDPE) is suitable for most organic waste.
-
Affix a "HAZARDOUS WASTE" label to the container before adding any waste.[12][18]
-
Clearly list all contents, writing out the full chemical name: "4-Chloro-2-methylpyrido[2,3-d]pyrimidine." Avoid using abbreviations or formulas.
-
Indicate the approximate percentage of each component if it is a mixed waste stream.
-
Mark all relevant hazard pictograms (e.g., skull and crossbones, exclamation mark) on the label.[18][19]
-
Step 3: Waste Accumulation and Storage
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Action:
Step 4: Arranging for Final Disposal
The final disposal must be handled by trained professionals in accordance with all local, state, and federal regulations.[1][20]
-
Action:
-
Once the waste container is full (leaving some headspace, ~10%) or is no longer needed, submit a chemical waste collection request to your institution's EHS department.[12]
-
EHS will then transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF).
-
-
Causality: TSDFs are equipped with the necessary technology, such as high-temperature incinerators, to destroy halogenated organic compounds in an environmentally sound manner, fulfilling EPA Resource Conservation and Recovery Act (RCRA) requirements.[10][21][22]
Below is a workflow diagram illustrating the disposal decision process.
Caption: Disposal workflow for 4-Chloro-2-methylpyrido[2,3-d]pyrimidine waste.
Decontamination of Equipment and Surfaces
Thorough decontamination is a critical final step to ensure a safe working environment.
-
Reusable Glassware/Equipment: Rinse equipment three times with a suitable organic solvent (e.g., acetone, ethanol) that will dissolve the compound. The rinsate must be collected and disposed of as halogenated organic hazardous waste. After the solvent rinse, wash with soap and water.
-
Surfaces: Wipe down all surfaces within the fume hood and any potentially contaminated areas with a cloth dampened with a cleaning solution. All cleaning materials (wipes, paper towels) must be disposed of as solid hazardous waste.[23]
-
PPE: Remove and dispose of gloves immediately after the procedure. Lab coats should be laundered separately from personal clothing.[2]
By adhering to this comprehensive guide, researchers can responsibly manage 4-Chloro-2-methylpyrido[2,3-d]pyrimidine, ensuring personal safety, regulatory compliance, and environmental stewardship.
References
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NextSDS. (n.d.). 4-chloro-2-methylpyrido[2,3-d]pyrimidine — Chemical Substance Information. Retrieved from [Link]
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NextSDS. (n.d.). 4-chloro-2,5-dimethylthieno[2,3-d]pyrimidine — Chemical Substance Information. Retrieved from [Link]
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PubChem. (n.d.). 4-Chloro-2-methylpyridine. National Center for Biotechnology Information. Retrieved from [Link]
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Southworth, E., et al. (2022). Evaluating improvised and interim decontamination protocols in a controlled cross-over volunteer study. Emergency Medicine Journal. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). 4-Chloropyrido(3,4-d)pyridazine Env. Fate/Transport. CompTox Chemicals Dashboard. Retrieved from [Link]
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eCFR. (2000). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]
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Centers for Disease Control and Prevention. (2022). OSHA Hazard Communication Standard and OSHA Guidelines. Retrieved from [Link]
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National Center for Biotechnology Information. (2022). OSHA Chemical Hazards And Communication. StatPearls. Retrieved from [Link]
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U.S. Environmental Protection Agency. (1978). Hazardous Waste: Guidelines and Regulations, Federal Register Notice. Retrieved from [Link]
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United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]
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DuraLabel. (2026). OSHA Rules for Chemical Hazards. Retrieved from [Link]
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National Center for Biotechnology Information. (2011). 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine. PMC. Retrieved from [Link]
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U.S. Environmental Protection Agency. (1988). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]
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New Jersey Department of Health. (n.d.). Chlorine - Hazardous Substance Fact Sheet. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Basis of OSHA Carcinogen Listing for Individual Chemicals. Retrieved from [Link]
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eCFR. (n.d.). 40 CFR Part 260 -- Hazardous Waste Management System: General. Retrieved from [Link]
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USC Nanofab Wiki. (n.d.). STANDARD OPERATING PROCEDURE FOR CHLORINATED SOLVENTS. Retrieved from [Link]
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Hitchman, M. L., Spackman, R. A., Ross, N. C., & Agra, C. (1995). Disposal methods for chlorinated aromatic waste. Chemical Society Reviews, 24, 423-430. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
